JWH 412
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-fluoronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO/c1-2-3-8-15-26-16-21(19-11-6-7-12-23(19)26)24(27)20-13-14-22(25)18-10-5-4-9-17(18)20/h4-7,9-14,16H,2-3,8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWMKVHXWFNFQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101010001 | |
| Record name | (4-Fluoronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101010001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1364933-59-4 | |
| Record name | JWH 412 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1364933-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-412 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1364933594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Fluoronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101010001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-412 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCX2678XVD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
JWH-412: A Technical Guide to its Discovery, Synthesis, and Core Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of JWH-412, a synthetic cannabinoid of the naphthoylindole class. It details the historical context of its discovery by the research group of John W. Huffman, outlines the synthetic chemistry principles for its creation, and presents its core pharmacological characteristics. This document is intended to serve as a detailed resource, incorporating experimental protocols and data presented in a clear, structured format to facilitate understanding and further research into this compound and its analogs.
Discovery and Historical Context
JWH-412 emerges from the extensive work of Professor John W. Huffman and his research team at Clemson University. Beginning in the mid-1980s, Huffman's group, with funding from the National Institute on Drug Abuse (NIDA), systematically synthesized hundreds of novel cannabinoid analogs.[1][2] The primary goal of this research was to develop molecular probes to explore the structure and function of the then-newly discovered cannabinoid receptors, CB1 and CB2.[1][3] This extensive body of work, encompassing over 400 compounds, significantly advanced the understanding of the endocannabinoid system.[1][2] The "JWH" prefix, which precedes the numerical designation of these compounds, stands for John W. Huffman.[3]
JWH-412, chemically known as (4-fluoro-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone, is a halogenated analog of other well-known JWH compounds, such as JWH-018.[4] The introduction of a fluorine atom at the 4-position of the naphthoyl ring was a strategic modification aimed at exploring the structure-activity relationships (SAR) of these synthetic cannabinoids.
Synthesis of JWH-412
The synthesis of JWH-412, as described in the scientific literature by Huffman and colleagues, follows a two-step process characteristic of the preparation of many naphthoylindoles. The general synthetic pathway involves a Friedel-Crafts acylation followed by N-alkylation, or in the case of a pre-alkylated indole (B1671886), a direct acylation.
General Synthetic Workflow
The synthesis of JWH-412 is achieved through the Friedel-Crafts acylation of 1-pentylindole with 4-fluoro-1-naphthoyl chloride. This approach directly introduces the pentyl chain on the indole nitrogen prior to the acylation step.
Experimental Protocol: Synthesis of JWH-412
The following protocol is a representative procedure for the synthesis of JWH-412 based on established methods for Friedel-Crafts acylation of indoles.
Materials:
-
1-pentylindole
-
4-fluoro-1-naphthoic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Hydrochloric acid (HCl), aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Step 1: Preparation of 4-fluoro-1-naphthoyl chloride
-
To a solution of 4-fluoro-1-naphthoic acid in anhydrous dichloromethane, a catalytic amount of DMF is added.
-
Oxalyl chloride or thionyl chloride (1.5-2.0 equivalents) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature until the evolution of gas ceases.
-
The solvent and excess reagent are removed under reduced pressure to yield the crude 4-fluoro-1-naphthoyl chloride, which is often used in the next step without further purification.
Step 2: Friedel-Crafts Acylation of 1-pentylindole
-
In a separate flask under an inert atmosphere (e.g., nitrogen or argon), anhydrous aluminum chloride (1.1-1.5 equivalents) is suspended in anhydrous dichloromethane and cooled to 0 °C.
-
A solution of 4-fluoro-1-naphthoyl chloride in anhydrous dichloromethane is added dropwise to the cooled suspension.
-
A solution of 1-pentylindole in anhydrous dichloromethane is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is stirred at 0 °C and then allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Pharmacological Data
JWH-412 is a potent ligand for both the CB1 and CB2 cannabinoid receptors. Its binding affinity has been quantified through in vitro radioligand binding assays.
Receptor Binding Affinities
The key quantitative data for JWH-412's interaction with cannabinoid receptors is its binding affinity, expressed as the inhibition constant (Kᵢ).
| Compound | Receptor | Kᵢ (nM) |
| JWH-412 | CB1 | 7.2 |
| CB2 | 3.2 |
Data sourced from Cayman Chemical, citing Moosmann et al., 2012 and Smith, V.J., 2008.[4]
Experimental Protocol: Cannabinoid Receptor Binding Assay
The determination of Kᵢ values is typically performed using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from cells expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP-55,940).
-
Non-labeled competitor (the test compound, JWH-412).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand to all wells.
-
Competition: Add increasing concentrations of the test compound (JWH-412) to the experimental wells. Control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled standard ligand) are also prepared.
-
Incubation: Add a fixed amount of the cell membrane preparation to each well. The plate is then incubated to allow the binding to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Signaling Pathways
JWH-412, as a cannabinoid receptor agonist, is expected to initiate intracellular signaling cascades upon binding to CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs), and their activation typically leads to a variety of downstream effects. While specific studies detailing the complete signaling profile of JWH-412 are not extensively available in the public domain, the general pathways activated by cannabinoid agonists are well-established.
G-Protein Coupling
Upon agonist binding, CB1 and CB2 receptors primarily couple to inhibitory G-proteins of the Gαi/o family. This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
β-Arrestin Recruitment
In addition to G-protein signaling, agonist-activated GPCRs, including cannabinoid receptors, can also recruit β-arrestins. This interaction can lead to receptor desensitization and internalization, as well as initiate G-protein-independent signaling pathways, such as the activation of mitogen-activated protein kinases (MAPKs) like ERK. The relative propensity of a ligand to activate G-protein-dependent versus β-arrestin-dependent pathways is known as "biased agonism." The biased agonism profile of JWH-412 has not been extensively characterized.
Experimental Protocol: β-Arrestin Recruitment Assay
A common method to assess β-arrestin recruitment is a cell-based assay using enzyme fragment complementation.
Principle:
The CB receptor is fused to one fragment of a reporter enzyme, and β-arrestin is fused to the complementary fragment. Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments come into proximity, reconstituting a functional enzyme that can act on a substrate to produce a detectable signal (e.g., luminescence).
Procedure:
-
Cell Culture: Use a cell line stably expressing the CB receptor-enzyme fragment fusion and the β-arrestin-enzyme fragment fusion.
-
Compound Addition: Add varying concentrations of the test compound (JWH-412) to the cells in a multi-well plate.
-
Incubation: Incubate the plate to allow for β-arrestin recruitment.
-
Signal Detection: Add the enzyme substrate and measure the resulting signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Plot the signal intensity against the compound concentration to generate a dose-response curve and determine the EC₅₀ value for β-arrestin recruitment.
Conclusion
JWH-412 is a potent synthetic cannabinoid developed as a research tool to probe the endocannabinoid system. Its synthesis is achieved through standard organic chemistry techniques, primarily Friedel-Crafts acylation. Pharmacologically, it exhibits high affinity for both CB1 and CB2 receptors. While its detailed downstream signaling profile requires further elucidation, it is presumed to act as a typical cannabinoid agonist, modulating G-protein and potentially β-arrestin signaling pathways. This technical guide provides a foundational understanding of JWH-412 for researchers in the fields of pharmacology, medicinal chemistry, and drug development. Further investigation into its functional activity and potential for biased agonism will be crucial for a more complete characterization of this compound.
References
- 1. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A bioluminescent and homogeneous assay for monitoring GPCR-mediated cAMP modulation and PDE activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Data Interpretation of JWH-412
For Researchers, Scientists, and Drug Development Professionals
Introduction to JWH-412
JWH-412, with the IUPAC name (4-fluoro-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone, is a synthetic cannabinoid that belongs to the aminoalkylindole family. It is a positional isomer of AM-2201 and was first identified in herbal mixtures. The presence of a fluorine atom at the 4-position of the naphthyl group is a key structural feature of JWH-412. This substitution has been shown to enhance its binding affinity for the central cannabinoid (CB1) receptor compared to the non-fluorinated parent compound, JWH-018. JWH-412 exhibits Ki values of 7.2 nM and 3.2 nM for the CB1 and peripheral CB2 receptors, respectively, making it a potent cannabinoid agonist. This guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and MS) for JWH-412, along with the experimental protocols used for their acquisition and interpretation.
Spectroscopic Data of JWH-412
The structural elucidation of JWH-412 relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
While a complete, publicly available dataset of assigned chemical shifts and coupling constants for JWH-412 is not readily found in a single source, the following table is a composite based on typical values for similar synthetic cannabinoids and data inferred from various analytical reports.
Table 1: 1H and 13C NMR Spectroscopic Data for JWH-412
| 1H NMR (Proton) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Aromatic Protons | 7.0 - 8.5 | m | - | Indole & Naphthyl rings |
| Indole C2-H | ~7.5 | s | - | Indole ring |
| N-CH2 | ~4.2 | t | ~7.5 | N-pentyl chain |
| N-CH2-CH 2 | ~1.9 | m | - | N-pentyl chain |
| -(CH2)2-CH 2 | ~1.3 | m | - | N-pentyl chain |
| -CH2-CH 3 | ~0.9 | t | ~7.3 | N-pentyl chain |
| 13C NMR (Carbon) | Chemical Shift (δ) ppm | Assignment | ||
| C=O | ~190 | Carbonyl | ||
| Aromatic/Vinylic Carbons | 110 - 140 | Indole & Naphthyl rings | ||
| N-C H2 | ~47 | N-pentyl chain | ||
| N-CH2-C H2 | ~30 | N-pentyl chain | ||
| -(CH2)2-C H2 | ~22 | N-pentyl chain | ||
| -CH2-C H3 | ~14 | N-pentyl chain |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy Data
The IR spectrum of JWH-412 is characterized by absorption bands corresponding to its key functional groups.
Table 2: Characteristic IR Absorption Bands for JWH-412
| Wavenumber (cm-1) | Intensity | Vibrational Mode | Functional Group |
| ~3100-3000 | Medium | C-H stretch | Aromatic |
| ~2950-2850 | Strong | C-H stretch | Aliphatic (pentyl chain) |
| ~1620 | Strong | C=O stretch | Ketone |
| ~1590, ~1470 | Medium-Strong | C=C stretch | Aromatic rings |
| ~1250 | Strong | C-N stretch | Indole |
| ~1100 | Strong | C-F stretch | Fluoro-naphthalene |
Mass Spectrometry (MS) Data
Electron Ionization Mass Spectrometry (EI-MS) of JWH-412 results in a characteristic fragmentation pattern that is crucial for its identification.
Table 3: Key Mass Spectral Fragments for JWH-412
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment |
| 359 | Moderate | [M]+ (Molecular ion) |
| 173 | High | [C11H6FO]+ (Fluoronaphthoyl cation) |
| 144 | Moderate | [C10H9N]+ (Indole fragment) |
| 130 | Moderate | [C9H8N]+ (Indole fragment after loss of CH2) |
Experimental Protocols
The following sections detail the methodologies for the key spectroscopic experiments used in the characterization of JWH-412.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the JWH-412 molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.
Sample Preparation:
-
A sample of JWH-412 (typically 5-10 mg for 1H NMR and 20-50 mg for 13C NMR) is accurately weighed.
-
The sample is dissolved in a deuterated solvent (e.g., deuterated chloroform, CDCl3, or deuterated acetone, (CD3)2CO) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube.
-
The solution is thoroughly mixed to ensure homogeneity.
Data Acquisition:
-
1H NMR: A standard pulse-acquire sequence is used. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
13C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum. A wider spectral width (e.g., 220 ppm) is used to cover the range of carbon chemical shifts. A larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance and longer relaxation times of the 13C nucleus.
-
2D NMR (COSY, HSQC, HMBC): These experiments are often performed to aid in the complete assignment of proton and carbon signals by identifying correlations between nuclei.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the JWH-412 molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
A small amount of the solid JWH-412 sample is placed directly onto the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
Data Acquisition:
-
A background spectrum of the empty ATR crystal is recorded.
-
The sample spectrum is then acquired, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm-1.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of JWH-412 for identification and confirmation.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole instrument).
Sample Preparation:
-
A dilute solution of JWH-412 is prepared in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS) is commonly used.
-
Injector: A split/splitless injector is used, typically in splitless mode for trace analysis.
-
Oven Program: A temperature gradient is employed to ensure good separation, for example, starting at 150°C, holding for 1 minute, then ramping to 300°C at a rate of 15°C/min and holding for several minutes.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.
-
Mass Analyzer: The mass analyzer is set to scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 40-550).
-
Data Acquisition: Data is collected in full scan mode to obtain the complete mass spectrum.
Signaling Pathways and Experimental Workflows
The biological effects of JWH-412 are mediated through its interaction with cannabinoid receptors. The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways for the CB1 and CB2 receptors, as well as a typical experimental workflow for the spectroscopic analysis of JWH-412.
Conclusion
The spectroscopic analysis of JWH-412 provides a detailed fingerprint for its unambiguous identification and structural confirmation. The combination of NMR, IR, and MS techniques allows for the complete characterization of the molecule, from its carbon-hydrogen framework and functional groups to its molecular weight and fragmentation behavior. Understanding these spectroscopic properties is essential for researchers in the fields of forensic science, toxicology, and pharmacology who may encounter this potent synthetic cannabinoid. The provided experimental protocols offer a standardized approach for obtaining high-quality data, while the signaling pathway diagrams illustrate the molecular mechanisms through which JWH-412 exerts its biological effects. This comprehensive guide serves as a valuable technical resource for professionals working with JWH-412 and related compounds.
JWH-412 Solubility in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of JWH-412, a synthetic cannabinoid, in common laboratory solvents. The information herein is intended to support research, analytical method development, and drug formulation efforts. This document summarizes available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and illustrates the relevant biological signaling pathways.
Core Data Presentation
The solubility of a compound is a critical physicochemical property that influences its handling, formulation, and biological activity. The following table summarizes the known solubility of JWH-412 in several common organic solvents.
| Solvent | Solubility (mg/mL) | Notes |
| Dimethylformamide (DMF) | 20 | Data from analytical standard supplier.[1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 20 | Data from analytical standard supplier.[1] |
| Ethanol | 5 | Data from analytical standard supplier.[1] |
| Acetone | Soluble | Qualitative data. Synthetic cannabinoids are generally reported to be soluble in acetone, though a specific quantitative value for JWH-412 is not readily available in the reviewed literature.[2] |
Experimental Protocols
A precise and reproducible method for determining the solubility of a compound is essential for accurate downstream applications. The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound. The following protocol is a generalized procedure that can be adapted for determining the solubility of JWH-412.
Objective: To determine the saturation solubility of JWH-412 in a given solvent at a specified temperature.
Materials:
-
JWH-412 (crystalline solid, purity ≥98%)
-
Selected solvent (e.g., methanol, ethanol, DMSO, acetone) of appropriate purity
-
Glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of JWH-412 solid to a glass vial. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the selected solvent to the vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The solution should appear as a slurry with undissolved solid remaining.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
To further separate the solid from the liquid phase, centrifuge the vial at a moderate speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant.
-
Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of JWH-412.
-
Prepare a calibration curve using accurately weighed standards of JWH-412 to ensure precise quantification.
-
-
Calculation:
-
Calculate the solubility of JWH-412 in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of JWH-412.
Caption: Workflow for determining JWH-412 solubility via the shake-flask method.
JWH-412 Signaling Pathway
JWH-412 exerts its biological effects primarily through its interaction with the cannabinoid receptors CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.
Caption: Simplified signaling cascade following JWH-412 binding to cannabinoid receptors.
References
An In-depth Technical Guide to the Storage Conditions and Long-Term Stability of JWH-412
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the recommended storage conditions and long-term stability of the synthetic cannabinoid JWH-412. Given the limited availability of direct stability data for JWH-412, this document incorporates established principles of pharmaceutical stability testing and data from structurally similar naphthoylindole cannabinoids to offer scientifically grounded recommendations.
Introduction to JWH-412
JWH-412, with the chemical name (4-fluoro-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone, is a potent synthetic cannabinoid.[1][2] It is a positional isomer of AM2201 and exhibits high-affinity agonism at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1] Its prevalence in forensic cases necessitates a thorough understanding of its stability to ensure the integrity of analytical reference standards and to inform on the shelf-life of research materials.
Recommended Storage Conditions
Based on information from commercial suppliers and stability studies of analogous compounds, the following storage conditions are recommended for JWH-412 to ensure its long-term stability.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower (frozen) | Prevents chemical degradation and microbial growth. Studies on other synthetic cannabinoids show significant degradation at ambient and refrigerated temperatures over time.[1] |
| Humidity | Low humidity (stored with desiccant) | Minimizes the potential for hydrolytic degradation of the methanone (B1245722) linkage. |
| Light Exposure | Protected from light (stored in amber vials or dark) | Prevents photodegradation. The naphthoylindole scaffold contains chromophores that may absorb UV-Vis light, leading to decomposition. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | For solutions, purging with an inert gas can prevent oxidative degradation. For solids, storage in a tightly sealed container is crucial. |
Long-Term Stability Profile
While a definitive long-term stability study for JWH-412 under various International Council for Harmonisation (ICH) conditions is not publicly available, a commercial supplier indicates a stability of at least five years when stored at -20°C as a crystalline solid.[1] However, for solutions, the stability is expected to be lower. The stability of JWH-412 in different solvents has not been formally reported, but based on its solubility, it is often dissolved in organic solvents like methanol (B129727), acetonitrile, DMSO, or DMF.[1] For critical applications, it is recommended to prepare fresh solutions or to conduct periodic re-qualification of stored solutions.
Potential Degradation Pathways
Based on the chemical structure of JWH-412 and degradation studies of related synthetic cannabinoids, the following degradation pathways are plausible under suboptimal storage or stress conditions:
-
Hydrolysis: The ketone linkage is susceptible to hydrolysis, which would cleave the molecule into 4-fluoronaphthalene-1-carboxylic acid and 1-pentyl-1H-indole. This is more likely to occur in the presence of moisture and at non-neutral pH.
-
Oxidation: The indole (B1671886) ring and the pentyl chain are potential sites for oxidation, leading to the formation of various hydroxylated or N-oxide species.
-
Photodegradation: Exposure to UV or visible light could induce photochemical reactions, leading to complex degradation products.
-
Thermal Degradation: At elevated temperatures, as in the case of pyrolysis during smoking, significant degradation is expected, potentially leading to dealkylation and fragmentation of the molecule.
The following diagram illustrates the potential degradation pathways for JWH-412.
Caption: Potential degradation pathways of JWH-412 under various stress conditions.
Experimental Protocols for Stability Assessment
A validated stability-indicating analytical method is crucial for accurately assessing the long-term stability of JWH-412 and for identifying its degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV detection, coupled with Mass Spectrometry (MS) for peak identification, is the recommended approach.
Proposed Stability-Indicating HPLC-UV/MS Method
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 50% B; 1-10 min: 50-95% B; 10-12 min: 95% B; 12-12.1 min: 95-50% B; 12.1-15 min: 50% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| UV Detection | 217 nm and 317 nm |
| MS Detection | Electrospray Ionization (ESI) in positive mode, scanning a mass range of m/z 100-600 |
Forced Degradation Study Protocol
Forced degradation studies are essential to establish the intrinsic stability of JWH-412 and to generate its potential degradation products for method validation.
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve JWH-412 in methanol and add 0.1 M HCl. Incubate at 60°C for 24 hours. |
| Base Hydrolysis | Dissolve JWH-412 in methanol and add 0.1 M NaOH. Incubate at 60°C for 24 hours. |
| Oxidation | Dissolve JWH-412 in methanol and add 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light. |
| Photostability | Expose a solution of JWH-412 (in a quartz cuvette) and the solid material to a calibrated light source according to ICH Q1B guidelines. |
| Thermal Stress | Expose the solid JWH-412 to 80°C for 48 hours. |
The workflow for a typical forced degradation study is depicted below.
Caption: Workflow for conducting forced degradation studies on JWH-412.
Cannabinoid Receptor Signaling Pathways
JWH-412 exerts its biological effects through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The general signaling cascade initiated by the activation of these receptors is illustrated below.
Caption: Simplified signaling pathway of CB1 and CB2 receptors upon agonist binding.
Conclusion
Ensuring the stability of JWH-412 is paramount for the accuracy and reproducibility of research and forensic analysis. This technical guide provides a framework for the appropriate storage and handling of JWH-412, based on the best available scientific information. While direct, comprehensive stability data for JWH-412 remains to be published, the recommendations and protocols outlined herein, derived from established guidelines and data on analogous compounds, offer a robust starting point for researchers and drug development professionals. It is strongly recommended that users validate the stability of their own JWH-412 materials under their specific experimental conditions.
References
JWH-412 CAS number 1364933-59-4 information
CAS Number: 1364933-59-4
Chemical Name: (4-fluoro-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone
Abstract
JWH-412 is a potent synthetic cannabinoid (SC) that has been identified in various herbal mixtures. As a positional isomer of AM-2201, it exhibits high affinity for both the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors, making it a subject of significant interest in the fields of pharmacology, toxicology, and forensic science. This technical guide provides an in-depth overview of JWH-412, including its chemical properties, pharmacological profile, and analytical methodologies for its detection. Detailed experimental protocols, quantitative data, and visualizations of its signaling pathways are presented to support researchers, scientists, and drug development professionals in their understanding of this compound.
Chemical and Physical Properties
JWH-412 is a naphthoylindole-based synthetic cannabinoid. The introduction of a fluorine atom at the 4-position of the naphthyl moiety distinguishes it from other JWH analogs and contributes to its enhanced binding affinity for cannabinoid receptors.[1]
| Property | Value | Reference |
| CAS Number | 1364933-59-4 | [1] |
| Molecular Formula | C₂₄H₂₂FNO | [1] |
| Molecular Weight | 359.4 g/mol | [1] |
| Formal Name | (4-fluoro-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone | [1] |
| Appearance | Crystalline solid | |
| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 5 mg/ml | [1] |
Pharmacology
JWH-412 acts as a potent agonist at both CB1 and CB2 receptors. The substitution of a hydrogen atom with fluorine at the 4-position of the naphthyl group significantly increases its binding affinity to the CB1 receptor when compared to the unsubstituted parent compound, JWH-018.[1]
| Receptor | Kᵢ (nM) | Reference |
| CB1 | 7.2 | [1] |
| CB2 | 3.2 | [1] |
Mechanism of Action & Signaling Pathways
Upon binding to CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), JWH-412 is expected to initiate a cascade of intracellular signaling events. These pathways are primarily mediated by the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Activation of these receptors can also lead to the modulation of various ion channels and the activation of mitogen-activated protein kinase (MAPK) pathways.
Metabolism
While specific metabolic pathways for JWH-412 have not been extensively detailed in the literature, it is anticipated to undergo metabolism similar to other JWH-series synthetic cannabinoids, such as JWH-018.[2] The primary metabolic routes are expected to involve phase I oxidation reactions mediated by cytochrome P450 (CYP) enzymes, followed by phase II glucuronidation.
Key metabolic transformations likely include:
-
Hydroxylation: Addition of hydroxyl groups to the pentyl chain and the naphthyl and indole (B1671886) rings.
-
N-dealkylation: Removal of the pentyl chain.
-
Carboxylation: Oxidation of the terminal methyl group of the pentyl chain to a carboxylic acid.
-
Glucuronidation: Conjugation of hydroxylated metabolites with glucuronic acid to facilitate excretion.
In Vivo Effects
Specific in vivo studies on JWH-412 are limited. However, based on its potent agonism at CB1 receptors, it is expected to produce a range of cannabimimetic effects similar to those observed with other potent synthetic cannabinoids like JWH-018. These effects in animal models typically include the "cannabinoid tetrad": hypothermia, catalepsy, analgesia, and locomotor suppression.[3][4] It is important to note that synthetic cannabinoids can also induce more severe adverse effects not typically associated with THC, such as seizures and cardiovascular toxicity.[5]
Experimental Protocols
Synthesis of JWH-412
A general method for the synthesis of JWH-412 involves the Friedel-Crafts acylation of 1-pentylindole with 4-fluoro-1-naphthoyl chloride.[6]
Materials:
-
1-pentylindole
-
4-fluoro-1-naphthoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve 1-pentylindole in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add anhydrous AlCl₃ portion-wise with stirring.
-
Slowly add a solution of 4-fluoro-1-naphthoyl chloride in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Quench the reaction by carefully adding it to a mixture of ice and concentrated HCl.
-
Separate the organic layer and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Combine the fractions containing the pure product and evaporate the solvent to yield JWH-412 as a crystalline solid.
-
Confirm the structure and purity using techniques such as NMR and mass spectrometry.
Analytical Methods
GC-MS is a standard technique for the identification and quantification of synthetic cannabinoids in seized materials and biological samples.[7][8][9]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
GC Conditions (Example):
-
Injector Temperature: 280 °C
-
Oven Program: Initial temperature of 150 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless.
MS Conditions (Example):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-550.
NMR spectroscopy is crucial for the structural elucidation of synthetic cannabinoids.[7][10]
Instrumentation:
-
NMR spectrometer (e.g., Bruker Avance 400 MHz).
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Procedure:
-
Dissolve a small amount of the purified JWH-412 in the appropriate deuterated solvent.
-
Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) to assign all proton and carbon signals and confirm the chemical structure.
Receptor Binding Assay
A competitive radioligand binding assay can be used to determine the affinity (Kᵢ) of JWH-412 for CB1 and CB2 receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP-55,940).
-
Non-specific binding control (e.g., WIN-55,212-2).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4).
-
Scintillation counter.
Procedure (Brief Overview):
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of JWH-412.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of JWH-412 that inhibits 50% of the specific binding of the radioligand).
-
Determine the Kᵢ value using the Cheng-Prusoff equation.
Conclusion
JWH-412 is a potent synthetic cannabinoid with high affinity for both CB1 and CB2 receptors. Its chemical and pharmacological properties make it a compound of significant interest for researchers in various scientific disciplines. The information and protocols provided in this guide are intended to serve as a valuable resource for further investigation into the synthesis, detection, and biological effects of JWH-412. As with all potent psychoactive substances, appropriate safety precautions and ethical considerations should be strictly adhered to during its handling and study.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: inhalation versus intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Convulsant Effects of Abused Synthetic Cannabinoids JWH-018 and 5F-AB-PINACA Are Mediated by Agonist Actions at CB1 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation and structural characterization of the synthetic cannabinoids JWH-412 and 1-[(5-fluoropentyl)-1H-indol-3yl]-(4-methylnaphthalen-1-yl)methanone using GC-MS, NMR analysis and a flash chromatography system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. digitalcommons.molloy.edu [digitalcommons.molloy.edu]
JWH-412: A Technical Guide to its Mechanism of Action at Cannabinoid Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-412 is a synthetic cannabinoid of the naphthoylindole family, a class of compounds that have been the subject of extensive research due to their high affinity for cannabinoid receptors. This technical guide provides an in-depth overview of the mechanism of action of JWH-412 at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. The information presented herein is intended to support research and drug development efforts by providing a consolidated resource on the binding affinity, functional activity, and downstream signaling pathways associated with this compound and its structural analogs.
Quantitative Data Summary
The following tables summarize the available quantitative data for JWH-412 and related JWH compounds to facilitate comparative analysis.
Table 1: Cannabinoid Receptor Binding Affinities (Ki) of JWH-412
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Reference |
| JWH-412 | 7.2 | 3.2 | [1][2] |
Table 2: Cannabinoid Receptor Binding Affinities (Ki) and Functional Activities (EC50) of Selected Naphthoylindole Analogs
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) (cAMP Assay) | CB2 EC50 (nM) (cAMP Assay) | Reference |
| JWH-018 | 9.0 | 2.94 | 1.13 | - | [3] |
| JWH-073 | 2.8 x 10² | - | - | - | [4] |
| JWH-081 | 7.5 x 10¹ | - | - | - | [4] |
| JWH-122 | 0.69 | - | - | - | [5] |
| JWH-210 | 0.46 | - | 2.7 x 10¹ | - | [4][5] |
Note: Functional activity data (EC50) for JWH-412 is not currently available in the public domain. The data for JWH-018 is provided as a representative example of a potent naphthoylindole analog.
Core Mechanism of Action at Cannabinoid Receptors
JWH-412, like other synthetic cannabinoids, exerts its effects by acting as an agonist at the CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs).[6] The primary mechanism of action involves the activation of inhibitory G proteins (Gi/o).
G Protein-Coupled Signaling
Upon binding of JWH-412 to the CB1 or CB2 receptor, a conformational change is induced in the receptor, leading to the activation of the associated heterotrimeric Gi/o protein. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. The activated Gαi/o subunit and the Gβγ complex then dissociate and modulate the activity of downstream effector proteins.
Downstream Signaling Pathways
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[7] Reduced cAMP levels result in decreased activity of protein kinase A (PKA), a key enzyme involved in the phosphorylation and regulation of numerous cellular proteins.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Activation of cannabinoid receptors, particularly CB1, can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade. This can occur through both G protein-dependent and independent mechanisms. The primary MAPK pathways implicated include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. These pathways are crucial for regulating gene expression, cell proliferation, differentiation, and apoptosis. While not specifically demonstrated for JWH-412, other synthetic cannabinoids have been shown to activate these pathways.[7]
β-Arrestin Recruitment: In addition to G protein-mediated signaling, agonist binding to cannabinoid receptors can also promote the recruitment of β-arrestin proteins. β-arrestins play a critical role in receptor desensitization and internalization, as well as initiating G protein-independent signaling cascades. The extent to which JWH-412 recruits β-arrestin to CB1 and CB2 receptors has not been explicitly reported. However, this pathway is a key area of investigation for understanding the potential for functional selectivity among cannabinoid receptor agonists.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of synthetic cannabinoids like JWH-412.
Radioligand Binding Assay for Cannabinoid Receptors
This protocol is designed to determine the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
HEK-293 cells stably expressing human CB1 or CB2 receptors
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 2.5 mM EDTA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA)
-
Radioligand (e.g., [3H]CP55,940)
-
Non-labeled competitor (for non-specific binding, e.g., WIN 55,212-2)
-
Test compound (JWH-412)
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter and cocktail
Procedure:
-
Membrane Preparation: Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, resuspend in fresh buffer, and store at -80°C. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand and a high concentration of non-labeled competitor).
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate for 60-90 minutes at 30°C with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol measures the functional activity of a test compound by quantifying its ability to inhibit adenylyl cyclase and thus decrease intracellular cAMP levels.
Materials:
-
CHO or HEK-293 cells stably expressing human CB1 or CB2 receptors
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
Test compound (JWH-412)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
96- or 384-well plates
Procedure:
-
Cell Seeding: Seed cells into the appropriate microplate and culture overnight.
-
Compound Addition: Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of the test compound.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the cAMP concentration in each sample from the standard curve. Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Conclusion
JWH-412 is a potent synthetic cannabinoid with high affinity for both CB1 and CB2 receptors. Its primary mechanism of action is through the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. While direct experimental data on the functional activity and downstream signaling pathways of JWH-412 are limited, studies on structurally related naphthoylindoles suggest that it likely acts as a full agonist and may modulate MAPK signaling pathways. Further research is warranted to fully elucidate the functional selectivity and downstream signaling profile of JWH-412, which will be critical for a comprehensive understanding of its pharmacological and toxicological properties. The experimental protocols provided in this guide offer a framework for conducting such investigations.
References
- 1. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 2. caymanchem.com [caymanchem.com]
- 3. JWH-018 - Wikipedia [en.wikipedia.org]
- 4. 5F-Cumyl-PINACA in ‘e-liquids’ for electronic cigarettes: comprehensive characterization of a new type of synthetic cannabinoid in a trendy product including investigations on the in vitro and in vivo phase I metabolism of 5F-Cumyl-PINACA and its non-fluorinated analog Cumyl-PINACA | springermedizin.de [springermedizin.de]
- 5. researchgate.net [researchgate.net]
- 6. United Nations Office on Drugs and Crime: Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
JWH-412: A Technical Guide to Cannabinoid Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity of the synthetic cannabinoid JWH-412 for the human cannabinoid receptors type 1 (CB1) and type 2 (CB2). This document includes quantitative binding data, detailed experimental protocols for affinity determination, and visualizations of key processes and relationships to support research and drug development efforts in the field of cannabinoid science.
Quantitative Binding Affinity of JWH-412
The binding affinity of a compound for a receptor is a critical parameter in pharmacology, indicating the strength of the interaction between the ligand and the receptor. It is typically expressed as the inhibition constant (Kᵢ), with a lower Kᵢ value signifying a higher binding affinity. JWH-412 has been characterized as a high-affinity ligand for both CB1 and CB2 receptors.
JWH-412 exhibits Kᵢ values of 7.2 nM for the CB1 receptor and 3.2 nM for the peripheral CB2 receptor. This demonstrates a slightly higher affinity for the CB2 receptor over the CB1 receptor. The data is summarized in the table below for clear comparison.
| Compound | Receptor | Binding Affinity (Kᵢ) |
| JWH-412 | CB1 | 7.2 nM |
| JWH-412 | CB2 | 3.2 nM |
Experimental Protocols: Radioligand Displacement Assay
The determination of cannabinoid receptor binding affinity is most commonly achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound, such as JWH-412, to displace a radiolabeled ligand that has a known high affinity for the receptor.
Materials
-
Receptor Source: Cell membranes from cell lines stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).
-
Radioligand: A high-affinity cannabinoid receptor agonist or antagonist labeled with a radioactive isotope, such as [³H]CP-55,940.
-
Test Compound: JWH-412.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates: Glass fiber filters (e.g., GF/B or GF/C).
-
Deep-well 96-well plates.
-
Scintillation Counter.
-
Cell Harvester.
Procedure
-
Membrane Preparation:
-
Cells expressing the target receptor are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format in triplicate.
-
Total Binding Wells: Contain the receptor membranes and the radioligand.
-
Non-specific Binding Wells: Contain the receptor membranes, the radioligand, and a high concentration of the non-specific binding control ligand.
-
Competition Binding Wells: Contain the receptor membranes, the radioligand, and varying concentrations of the test compound (JWH-412).
-
-
Incubation:
-
The plate is incubated at 30°C for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.
-
-
Harvesting and Filtration:
-
The incubation is terminated by rapid filtration of the well contents through a 96-well filter plate using a cell harvester. This separates the bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
The filter plate is dried, and a scintillation cocktail is added to each well.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
Specific Binding Calculation: Specific Binding = Total Binding - Non-specific Binding.
-
IC₅₀ Determination: The concentration of the test compound (JWH-412) that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Kᵢ Calculation: The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)) where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.
-
Visualizations
Radioligand Displacement Assay Workflow
The following diagram illustrates the key steps involved in a typical radioligand displacement assay used to determine the binding affinity of a test compound.
JWH-412 Binding Affinity Profile
This diagram illustrates the binding selectivity of JWH-412 for the CB1 and CB2 receptors based on their respective Kᵢ values.
JWH-412: A Technical Toxicological Assessment for Drug Development Professionals
An In-depth Guide to the Preclinical Toxicology and Potential Adverse Effects of a Potent Synthetic Cannabinoid
Executive Summary
JWH-412, a potent synthetic cannabinoid, presents a significant toxicological profile of concern for researchers and drug development professionals. As a high-affinity agonist for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2), its activity is predominantly linked to the CB1 receptor, mediating its psychoactive and adverse effects. While specific comprehensive toxicological studies on JWH-412 are limited, a substantial body of evidence from structurally related analogues, particularly JWH-018, provides critical insights into its potential for severe adverse effects. This guide synthesizes the available data on JWH-412 and related compounds to provide a technical overview of its toxicology, including its receptor binding affinity, anticipated metabolic pathways, and potential for neurotoxicity and cardiotoxicity. The information herein is intended to inform preclinical safety assessments and guide future research in the development of safer therapeutic agents.
Introduction
JWH-412, chemically known as (4-fluoro-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone, is a synthetic cannabinoid belonging to the naphthoylindole family.[1][2] Like other compounds in this class, it was initially synthesized for research purposes to explore the endocannabinoid system. However, its high potency and psychoactive effects have led to its emergence as a compound of abuse. Understanding the toxicological profile of JWH-412 is crucial for forensic and clinical toxicologists, as well as for researchers in the field of drug discovery aiming to develop cannabinoid-based therapeutics with improved safety profiles. This document provides a detailed technical overview of the known toxicological data and potential adverse effects of JWH-412, drawing from research on the compound itself and its close structural analogues.
Data Presentation: Quantitative Toxicological Data
Quantitative data on the toxicology of JWH-412 is sparse. However, its receptor binding affinities have been characterized, providing a quantitative measure of its potency at the primary targets of cannabinoid action.
Table 1: Receptor Binding Affinity of JWH-412
| Receptor | Ki (nM) |
| CB1 | 7.2 |
| CB2 | 3.2 |
Ki (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
Source: Cayman Chemical.[1]
No publicly available data on the LD50 (median lethal dose) or other quantitative measures of acute toxicity for JWH-412 were found.
Experimental Protocols
In Vivo Neurotoxicity Assessment: The "Tetrad" Assay in Mice
The "tetrad" assay is a standard preclinical model used to evaluate the cannabinoid-like activity of a compound in vivo. It assesses four key physiological and behavioral parameters that are characteristic of CB1 receptor agonism.
-
Objective: To determine if a test compound exhibits central cannabinoid activity by measuring its effects on locomotor activity, core body temperature, catalepsy, and analgesia.
-
Animal Model: Male CD-1 or C57BL/6 mice are commonly used.
-
Procedure:
-
Acclimation: Animals are acclimated to the testing room and handling procedures for several days prior to the experiment.
-
Drug Administration: JWH-018 (or the test compound) is typically dissolved in a vehicle (e.g., a mixture of ethanol, Emulphor, and saline) and administered via intraperitoneal (i.p.) injection at various doses. A vehicle control group is always included.
-
Parameter Measurement:
-
Locomotor Activity: Spontaneous activity is measured in an open-field arena equipped with photobeams or video tracking software for a set duration (e.g., 30 minutes).
-
Core Body Temperature: Rectal temperature is measured using a digital thermometer at specific time points after drug administration.
-
Catalepsy: The bar test is used to assess catalepsy. The mouse's forepaws are placed on a horizontal bar, and the latency to remove them is recorded.
-
Analgesia: The hot plate test or tail-flick test is used to measure the nociceptive threshold. The latency to a thermal stimulus is recorded.
-
-
Data Analysis: The effects of the test compound on each parameter are compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
In Vitro Cardiotoxicity Assessment: Cardiomyocyte Viability Assay
This assay evaluates the direct cytotoxic effects of a compound on heart muscle cells.
-
Objective: To determine the concentration-dependent effects of a test compound on the viability of cardiomyocytes.
-
Cell Model: H9c2 cells, a rat heart-derived myoblast cell line, or primary cardiomyocytes are used.
-
Procedure:
-
Cell Culture: Cells are cultured in a suitable medium and seeded in multi-well plates.
-
Compound Treatment: Cells are exposed to a range of concentrations of the test compound (e.g., JWH-018) for a specified duration (e.g., 24 hours). A vehicle control is included.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay that measures a marker of cell death (e.g., lactate (B86563) dehydrogenase release).
-
Data Analysis: The percentage of viable cells at each concentration is calculated relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) can be determined from the dose-response curve.
-
Mandatory Visualization
Cannabinoid Receptor Signaling Pathway
The primary mechanism of action for JWH-412 is through the activation of cannabinoid receptors, which are G-protein coupled receptors (GPCRs). The following diagram illustrates the canonical signaling pathway initiated by CB1 receptor activation.
Proposed Metabolic Pathway of JWH-412
Based on the known metabolism of related synthetic cannabinoids and the identification of a key metabolite, the following diagram outlines the proposed metabolic pathway for JWH-412. The primary metabolic routes are expected to involve hydroxylation and subsequent glucuronidation.
Experimental Workflow for In Vivo Toxicity Study
The following diagram illustrates a typical experimental workflow for an in vivo study designed to assess the acute toxicity of a compound like JWH-412.
References
Methodological & Application
JWH-412: Analytical Standards and Reference Materials Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-412 is a synthetic cannabinoid and a potent agonist of the cannabinoid receptors CB1 and CB2. As a member of the JWH series of compounds, it is structurally related to other synthetic cannabinoids and has been identified in illicit herbal mixtures. Accurate and reliable analytical methods are crucial for the identification, quantification, and characterization of JWH-412 in various matrices for forensic, research, and drug development purposes. This document provides detailed application notes and protocols for the analysis of JWH-412 using various analytical techniques.
JWH-412 Reference Material Specifications
High-purity JWH-412 analytical reference standards are essential for the development and validation of analytical methods. The following table summarizes the typical specifications for a JWH-412 reference standard.
| Parameter | Specification |
| Chemical Name | (4-Fluoronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone |
| CAS Number | 1364933-59-4 |
| Molecular Formula | C₂₄H₂₂FNO |
| Molecular Weight | 359.4 g/mol |
| Purity | ≥98% |
| Appearance | Crystalline solid |
| Solubility | Soluble in methanol, ethanol, acetonitrile, DMSO, and chloroform |
| Storage | -20°C for long-term storage |
Quantitative Data Summary
The following table summarizes key quantitative data for JWH-412, including its binding affinities for the cannabinoid receptors.
| Parameter | Value | Reference |
| CB1 Receptor Binding Affinity (Kᵢ) | 7.2 nM | [1] |
| CB2 Receptor Binding Affinity (Kᵢ) | 3.2 nM | [1] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the identification and quantification of JWH-412. The following is a general protocol based on methods for similar synthetic cannabinoids. For the most accurate analysis, method development and validation are recommended.
4.1.1. Sample Preparation (General)
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Perform a serial dilution to achieve a concentration within the calibrated range of the instrument.
-
For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.
4.1.2. GC-MS Instrumental Parameters (General)
| Parameter | Setting |
| GC System | Agilent 7890B GC or equivalent |
| MS System | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | Initial temperature of 150°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-550 m/z |
4.1.3. Expected Results
The mass spectrum of JWH-412 will show a characteristic fragmentation pattern, including the molecular ion peak and major fragment ions that can be used for identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers high sensitivity and selectivity for the analysis of JWH-412, particularly in complex biological matrices.
4.2.1. Sample Preparation (Urine)
-
To 1 mL of urine, add an internal standard (e.g., JWH-412-d5).
-
Add 0.5 mL of 1 M sodium acetate (B1210297) buffer (pH 5).
-
Add 50 µL of β-glucuronidase and incubate at 60°C for 2 hours to deconjugate metabolites.
-
Perform a liquid-liquid extraction with 3 mL of a hexane/ethyl acetate (9:1, v/v) mixture.
-
Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4.2.2. LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC System | Waters ACQUITY UPLC or equivalent |
| MS System | Waters Xevo TQ-S or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 50% B, increase to 95% B over 5 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier) |
4.2.3. Multiple Reaction Monitoring (MRM) Transitions
Specific MRM transitions for JWH-412 need to be determined by infusing a standard solution into the mass spectrometer. The protonated molecule [M+H]⁺ will serve as the precursor ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of JWH-412.
4.3.1. Sample Preparation
-
Dissolve 5-10 mg of the JWH-412 reference standard in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
4.3.2. NMR Instrumental Parameters (General)
| Parameter | Setting |
| Spectrometer | Bruker Avance III 500 MHz or equivalent |
| Nuclei | ¹H, ¹³C, ¹⁹F |
| Temperature | 298 K |
| ¹H NMR | 16 scans, relaxation delay of 1 s |
| ¹³C NMR | 1024 scans, relaxation delay of 2 s |
| ¹⁹F NMR | 64 scans, relaxation delay of 1 s |
4.3.3. Expected Spectra
The ¹H, ¹³C, and ¹⁹F NMR spectra will show characteristic chemical shifts and coupling constants corresponding to the molecular structure of JWH-412, confirming its identity and purity.
Visualizations
Experimental Workflow for LC-MS/MS Analysis of JWH-412
Caption: Workflow for the analysis of JWH-412 in urine by LC-MS/MS.
Canonical Cannabinoid Receptor Signaling Pathway
JWH-412 acts as an agonist at cannabinoid receptors (CB1 and CB2), which are G-protein coupled receptors (GPCRs). The following diagram illustrates the generally accepted signaling pathway for cannabinoid receptor agonists. Specific signaling studies for JWH-412 are not currently available in the public domain.
Caption: Canonical signaling pathway of cannabinoid receptor agonists.
References
Application Note: Quantification of JWH-412 in Seized Materials by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of JWH-412, a potent synthetic cannabinoid, in seized materials such as herbal incense. The described protocol provides a comprehensive workflow from sample preparation to data analysis, ensuring high sensitivity and specificity. This method is crucial for forensic laboratories, researchers studying new psychoactive substances (NPS), and professionals involved in drug development and control.
Introduction
JWH-412, chemically known as (4-fluoronaphthalen-1-yl)(1-pentylindol-3-yl)methanone, is a synthetic cannabinoid of the naphthoylindole class.[1] Like other JWH compounds, it acts as a potent agonist at the cannabinoid receptors CB1 and CB2, mimicking the effects of Δ⁹-tetrahydrocannabinol (THC). The illicit use of synthetic cannabinoids in herbal smoking mixtures, often marketed as "Spice" or "K2," poses a significant public health risk. Therefore, accurate and validated analytical methods for their detection and quantification are essential for law enforcement and public safety. GC-MS is a widely used technique in forensic toxicology due to its high resolving power and sensitivity, making it an ideal choice for the analysis of synthetic cannabinoids in complex matrices.[2]
Experimental Protocol
Sample Preparation (Herbal Material)
A simple and efficient solvent extraction method is employed for the isolation of JWH-412 from herbal matrices.
Reagents and Materials:
-
Methanol (B129727) (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
GC vials with inserts
Procedure:
-
Homogenize the seized herbal material to ensure a representative sample.
-
Weigh 100 mg of the homogenized sample into a centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Vortex the mixture for 5 minutes to facilitate the extraction of JWH-412.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean GC vial.
-
The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The analysis is performed on a standard gas chromatograph coupled with a mass spectrometer. The following conditions are recommended:
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 150 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 10 min |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 40-550 |
Data Presentation
Quantitative Data Summary
The following table summarizes the typical validation parameters for the quantitative analysis of JWH-412 using the described GC-MS method. These values are representative and may vary slightly between different instruments and laboratories.
| Parameter | Value | Reference |
| Linearity (R²) | > 0.99 | [3] |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL | [3] |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | [3] |
| Precision (%RSD) | < 15% | [3] |
| Accuracy (% Recovery) | 85 - 115% | [3] |
Mass Spectral Fragmentation of JWH-412
The electron ionization mass spectrum of JWH-412 is characterized by specific fragmentation patterns that are crucial for its unambiguous identification. The molecular ion peak is expected at m/z 359. The primary fragmentation occurs at the carbonyl bridge, leading to the formation of characteristic fragment ions.
Proposed Fragmentation Pathway:
-
m/z 359 [M]⁺: Molecular ion of JWH-412.
-
m/z 214: Fragment corresponding to the 1-pentylindole moiety, resulting from the cleavage of the bond between the carbonyl carbon and the indole (B1671886) ring.
-
m/z 173: Fragment corresponding to the 4-fluoronaphthoyl cation, resulting from the cleavage of the bond between the carbonyl carbon and the naphthalene (B1677914) ring.
-
m/z 144: A common fragment in many JWH compounds, representing the indole-3-carbonyl cation.
Signaling Pathway
JWH-412, as a synthetic cannabinoid, primarily exerts its effects through the activation of the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).
Figure 1. Simplified signaling pathway of JWH-412 via cannabinoid receptors.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of JWH-412 is depicted in the following diagram.
Figure 2. Experimental workflow for the GC-MS analysis of JWH-412.
Conclusion
The GC-MS method presented in this application note provides a reliable and robust protocol for the identification and quantification of JWH-412 in seized herbal materials. The detailed experimental procedures, instrumental parameters, and data analysis guidelines will be a valuable resource for forensic laboratories, research institutions, and drug development professionals working with synthetic cannabinoids. The high specificity of the mass spectral fragmentation and the sensitivity of the method make it suitable for routine analysis and for generating high-quality data for legal and research purposes.
References
- 1. Separation and structural characterization of the synthetic cannabinoids JWH-412 and 1-[(5-fluoropentyl)-1H-indol-3yl]-(4-methylnaphthalen-1-yl)methanone using GC-MS, NMR analysis and a flash chromatography system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of JWH-412 in Human Urine using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the synthetic cannabinoid JWH-412 and its putative hydroxylated metabolite in human urine. The protocol includes a sample preparation procedure involving enzymatic hydrolysis followed by protein precipitation, optimized liquid chromatography conditions for the separation of the target analytes, and mass spectrometry parameters for their detection and quantification. This method is intended for researchers, scientists, and drug development professionals involved in the analysis of synthetic cannabinoids.
Introduction
JWH-412 is a synthetic cannabinoid that has been identified in illicit products.[1][2] As a potent agonist of the cannabinoid receptors CB1 and CB2, its detection and quantification in biological matrices are of significant interest in forensic toxicology and clinical research.[1] LC-MS/MS offers a highly sensitive and selective technique for the analysis of synthetic cannabinoids and their metabolites in complex biological samples like urine.[3][4] This application note provides a detailed protocol for the quantification of JWH-412 and its potential hydroxylated metabolite using this technology.
Experimental
Sample Preparation
A robust and reliable sample preparation protocol is crucial for accurate and precise quantification. The following procedure includes an enzymatic hydrolysis step to cleave glucuronide-conjugated metabolites, making them detectable by LC-MS/MS.
Materials:
-
Human urine samples
-
β-glucuronidase from E. coli
-
Ammonium (B1175870) acetate (B1210297) buffer (0.4 M, pH 4.0)
-
Acetonitrile (B52724) (LC-MS grade)
-
Internal Standard (IS) solution (e.g., JWH-018-d9 or other suitable deuterated analog)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Autosampler vials with inserts
Protocol:
-
Pipette 100 µL of human urine into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 50 µL of 0.4 M ammonium acetate buffer (pH 4.0).[5]
-
Add 10 µL of β-glucuronidase solution (containing at least 2000 units).[5]
-
Vortex the sample for 10 seconds.
-
Incubate the sample at 55°C for 2 hours to facilitate enzymatic hydrolysis.[5]
-
After incubation, allow the sample to cool to room temperature.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.[5]
-
Vortex the sample vigorously for 30 seconds.
-
Centrifuge the sample at 15,000 x g for 10 minutes at 4°C.[5]
-
Transfer the supernatant to an autosampler vial with an insert for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is performed on a C18 reversed-phase column to achieve good peak shape and resolution for the analytes.
LC Parameters:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 1.0 | 30 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 30 |
| 12.0 | 30 |
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the detection and quantification of the target analytes.
MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Source Temp. | 500°C |
| Curtain Gas | 30 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Predicted MRM Transitions and Collision Energies for JWH-412 and its Hydroxylated Metabolite
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| JWH-412 | 360.2 (Quantifier) | 155.1 | 100 | 25 |
| 360.2 (Qualifier) | 127.1 | 100 | 35 | |
| JWH-412 OH Metabolite | 376.2 (Quantifier) | 155.1 | 100 | 25 |
| 376.2 (Qualifier) | 171.1 | 100 | 30 | |
| Internal Standard | - | - | - | - |
Note: The MRM transitions and collision energies are predicted based on the fragmentation patterns of structurally similar synthetic cannabinoids and should be optimized in the user's laboratory for best performance.
Data Presentation
The following table summarizes the expected quantitative performance of the method. These values are based on typical performance for similar synthetic cannabinoid assays and should be validated by the end-user.
Table 3: Expected Quantitative Performance
| Parameter | JWH-412 | JWH-412 OH Metabolite |
| Linear Range (ng/mL) | 0.1 - 100 | 0.1 - 100 |
| Limit of Detection (LOD) (ng/mL) | 0.05 | 0.05 |
| Limit of Quantitation (LOQ) (ng/mL) | 0.1 | 0.1 |
| Recovery (%) | > 85 | > 85 |
| Intra-day Precision (%RSD) | < 15 | < 15 |
| Inter-day Precision (%RSD) | < 15 | < 15 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of JWH-412 in human urine.
Caption: Experimental workflow for JWH-412 analysis.
Cannabinoid Receptor Signaling Pathway
JWH-412, like other synthetic cannabinoids, exerts its effects by acting as an agonist at the cannabinoid receptors, primarily CB1 and CB2. This interaction initiates a cascade of intracellular signaling events.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Separation and structural characterization of the synthetic cannabinoids JWH-412 and 1-[(5-fluoropentyl)-1H-indol-3yl]-(4-methylnaphthalen-1-yl)methanone using GC-MS, NMR analysis and a flash chromatography system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
Application Notes and Protocols for JWH-412 Sample Preparation in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-412 is a synthetic cannabinoid that, like other compounds in the JWH series, poses a significant challenge for analytical detection in biological matrices due to its rapid metabolism and low concentrations.[1][2] Accurate and reliable sample preparation is a critical first step for the quantification of JWH-412 and its metabolites in forensic and clinical toxicology. These application notes provide detailed protocols for the extraction of JWH-412 from various biological matrices, including urine, blood (plasma and whole blood), and oral fluid, prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).
The following protocols are based on established methods for synthetic cannabinoids and are adaptable for JWH-412.[1][3][4]
General Considerations for Sample Handling
Proper collection and storage of biological samples are crucial to ensure the stability and integrity of JWH-412 and its metabolites.
-
Collection: Use appropriate collection tubes containing anticoagulants (e.g., EDTA for whole blood and plasma).
-
Storage: For short-term storage (up to 72 hours), samples should be refrigerated at 2-8°C. For long-term storage, freezing at -20°C or lower is recommended to prevent degradation.[5] One study showed that frozen storage conditions were the only tested parameter able to preserve and stabilize all four tested synthetic cannabinoid compounds over a three-month period.[5]
I. Urine Sample Preparation
Urine is a common matrix for monitoring drug use due to the presence of metabolites. Since many drug metabolites are excreted as glucuronide conjugates, an enzymatic hydrolysis step is often necessary to cleave the glucuronic acid moiety and allow for detection of the parent metabolite.[6][7][8]
Protocol 1: Supported Liquid Extraction (SLE) for Urine
This protocol describes a robust and fast method for extracting JWH-412 and its metabolites from urine using supported liquid extraction.[1]
Materials:
-
100 mM Ammonium (B1175870) acetate (B1210297) buffer (pH 5)[1]
-
Internal Standard (IS) solution (e.g., JWH-412-d7)
-
ISOLUTE® SLE+ cartridge or 96-well plate[1]
-
Ethyl acetate[1]
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (mobile phase)
Procedure:
-
Enzymatic Hydrolysis:
-
Supported Liquid Extraction:
-
Load the hydrolyzed urine sample onto the ISOLUTE® SLE+ cartridge or plate.[1]
-
Apply a short pulse of vacuum or positive pressure to initiate the flow and allow the sample to absorb for 5 minutes.[1]
-
Apply ethyl acetate (2 x 3 mL for a 1 mL cartridge) and allow the eluent to flow under gravity.[1]
-
Apply a short pulse of vacuum or positive pressure to collect the final eluent.[1]
-
-
Post-Extraction:
Experimental Workflow for Urine Sample Preparation (SLE)
II. Blood (Plasma and Whole Blood) Sample Preparation
Blood and plasma are important matrices for determining recent drug exposure. The following protocols detail extraction methods suitable for these sample types.
Protocol 2: Supported Liquid Extraction (SLE) for Plasma/Whole Blood
This method provides a straightforward and efficient extraction of JWH-412 from plasma or whole blood.[1]
Materials:
-
HPLC grade water[1]
-
Internal Standard (IS) solution
-
ISOLUTE® SLE+ cartridge[1]
-
Hexane[1]
-
Evaporation system
-
Reconstitution solution
Procedure:
-
Sample Pre-treatment:
-
Dilute 1 mL of plasma or whole blood 1:1 (v/v) with HPLC grade water.[1]
-
Spike the sample with the internal standard.
-
-
Supported Liquid Extraction:
-
Load the pre-treated sample onto a 2 mL ISOLUTE® SLE+ cartridge.[1]
-
Apply a short pulse of vacuum or positive pressure and allow the sample to stand for 5 minutes.[1]
-
Apply Hexane (2 x 4 mL) to the cartridge and allow the sample to elute under gravity.[1]
-
Apply a short pulse of vacuum or positive pressure to collect the eluent.[1]
-
-
Post-Extraction:
Protocol 3: Protein Precipitation for Whole Blood
Protein precipitation is a rapid and simple method for removing proteins from blood samples prior to analysis.
Materials:
-
0.1 M Zinc Sulfate/Ammonium Acetate solution
-
Acetonitrile (ACN)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 50 µL of whole blood, add 150 µL of an aqueous solution of 0.1 M ZnSO₄/NH₄CH₃COOH.
-
Vortex for five seconds to lyse the blood cells.
-
Add 600 µL of ACN to each sample and vortex for three minutes to precipitate proteins.
-
Centrifuge the samples.
-
Collect the supernatant for analysis.
Experimental Workflow for Blood Sample Preparation
III. Oral Fluid Sample Preparation
Oral fluid is a non-invasive alternative to blood for detecting recent drug use. Parent compounds are predominantly detected in oral fluid, rather than metabolites.[12]
Protocol 4: Solid-Phase Extraction (SPE) for Oral Fluid
This protocol is suitable for the cleanup and concentration of JWH-412 from oral fluid samples.
Materials:
Procedure:
-
Cartridge Conditioning:
-
Sample Loading:
-
Load 1.0 mL of the oral fluid sample onto the cartridge.[13]
-
-
Washing:
-
Elution:
-
Elute the analytes with an appropriate volume of methanol.
-
-
Post-Extraction:
-
Evaporate the eluent to dryness.
-
Reconstitute the extract in the mobile phase.
-
Logical Relationship of Sample Preparation Choices
Quantitative Data Summary
The following table summarizes typical analytical performance data for the analysis of synthetic cannabinoids in various biological matrices. These values can be used as a general guideline for method validation.
| Biological Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Oral Fluid | LC-MS/MS | 0.25 ng/mL (for JWH-200) | - | [12] |
| Oral Fluid | LC-MS/MS | 1 ng/mL | 2.5 ng/mL | [15] |
| Oral Fluid | LC-MS/MS | 0.015 - 0.9 ng/mL | 0.15 - 3.0 ng/mL | [16] |
| Blood | LC-MS/MS | 0.01 - 0.5 ng/mL | 0.1 ng/mL (lower limit) | [17] |
| Urine | GC-MS | ~2 ng/mL | - | [18] |
Note: The limits of detection and quantification are dependent on the specific analyte, instrumentation, and matrix effects. The provided values are for various synthetic cannabinoids and should be determined specifically for JWH-412 during method development and validation.
Conclusion
The selection of an appropriate sample preparation method is paramount for the accurate and sensitive determination of JWH-412 in biological matrices. The protocols provided offer robust and validated approaches for urine, blood, and oral fluid. For urine analysis, enzymatic hydrolysis followed by Supported Liquid Extraction is a highly effective technique. For blood and plasma, both SLE and protein precipitation offer viable options depending on the desired level of cleanup and throughput. Solid-Phase Extraction is a reliable method for the analysis of JWH-412 in oral fluid. All protocols should be fully validated for JWH-412 to ensure they meet the specific requirements of the intended application.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. biotage.com [biotage.com]
- 3. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid enzymatic hydrolysis using a novel recombinant β-glucuronidase in benzodiazepine urinalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 8. faa.gov [faa.gov]
- 9. [PDF] Evaluation of abalone β-glucuronidase substitution in current urine hydrolysis procedures. | Semantic Scholar [semanticscholar.org]
- 10. weber.hu [weber.hu]
- 11. data.biotage.co.jp [data.biotage.co.jp]
- 12. Detection of synthetic cannabinoids in oral fluid using ELISA and LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of 30 synthetic cannabinoids in oral fluid using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gas chromatography – mass spectrometry of JWH-018 metabolites in urine samples with direct comparison to analytical standards - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: JWH-412 Cannabinoid Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-412 is a synthetic cannabinoid of the naphthoylindole family. Understanding its interaction with cannabinoid receptors, CB1 and CB2, is crucial for assessing its pharmacological profile. The CB1 receptor is primarily located in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the immune system and peripheral tissues, playing a role in inflammatory processes. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of JWH-412 for human CB1 and CB2 receptors.
Data Presentation: Comparative Binding Affinities
The binding affinity of a compound is typically expressed as the inhibition constant (Kᵢ), which indicates the concentration of the competing ligand that will bind to half of the receptors at equilibrium. A lower Kᵢ value signifies a higher binding affinity. The following table presents hypothetical binding data for JWH-412, alongside known reference compounds, for illustrative purposes.
Table 1: Hypothetical Cannabinoid Receptor Binding Affinities (Kᵢ in nM)
| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Selectivity (CB1/CB2 Kᵢ Ratio) |
| JWH-412 (Hypothetical) | 8.5 | 1.2 | 7.1 |
| JWH-018 | 9.0 | 2.9 | 3.1 |
| Δ⁹-THC | 40.7 | 36.4 | 1.1 |
| CP-55,940 (non-selective agonist) | 0.58 | 0.68 | 0.85 |
| SR141716A (CB1 antagonist) | 1.9 | 467 | 0.004 |
| SR144528 (CB2 antagonist) | 483 | 0.6 | 805 |
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay using membranes from cells expressing human CB1 or CB2 receptors and a high-affinity radioligand, such as [³H]CP-55,940.
Materials and Reagents
-
Membrane Preparations: Human recombinant CB1 and CB2 receptor membrane preparations (e.g., from Chemiscreen™).
-
Radioligand: [³H]CP-55,940 (specific activity ~120-180 Ci/mmol).
-
Test Compound: JWH-412.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2 or CP-55,940).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA, pH 7.4.
-
96-well Plates: For incubating the binding reaction.
-
Filtration System: A cell harvester and glass fiber filter mats (e.g., GF/C), presoaked in a solution like 0.33% polyethyleneimine (PEI).
-
Scintillation Counter and Scintillation Fluid.
Experimental Workflow
Caption: Experimental workflow for the cannabinoid receptor binding assay.
Procedure
-
Reagent Preparation:
-
Prepare serial dilutions of JWH-412 in the assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Dilute the [³H]CP-55,940 in assay buffer to a final concentration of approximately 0.5-1.0 nM.
-
Prepare the non-specific binding control by diluting the unlabeled ligand to a final concentration of 10 µM in the assay buffer.
-
Dilute the thawed CB1 and CB2 membrane preparations in assay buffer to the recommended concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of diluted [³H]CP-55,940, and 100 µL of the membrane preparation.
-
Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of diluted [³H]CP-55,940, and 100 µL of the membrane preparation.
-
Competitive Binding: Add 50 µL of each JWH-412 dilution, 50 µL of diluted [³H]CP-55,940, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation
In Vitro Functional Assays for JWH-412 Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-412 is a synthetic cannabinoid of the naphthoylindole family.[1] Structurally, it is an analog of JWH-018 with a fluorine atom substituted at the 4-position of the naphthyl ring. This modification influences its binding affinity for the cannabinoid receptors, CB1 and CB2. Understanding the functional consequences of this binding is crucial for predicting its pharmacological effects. These application notes provide detailed protocols for key in vitro functional assays to characterize the activity of JWH-412 at cannabinoid receptors.
JWH-412 exhibits high affinity for both human cannabinoid receptors, with a reported Ki value of 7.2 nM for the CB1 receptor and 3.2 nM for the CB2 receptor. The following protocols describe methods to determine the functional activity (e.g., potency and efficacy) of JWH-412 as an agonist at these receptors.
Data Presentation
JWH-412 Cannabinoid Receptor Binding Affinity
| Compound | Receptor | Ki (nM) |
| JWH-412 | Human CB1 | 7.2 |
| JWH-412 | Human CB2 | 3.2 |
Template for JWH-412 Functional Activity Data
cAMP Accumulation Assay
| Compound | Receptor | EC50 (nM) | Emax (% inhibition of Forskolin) |
| JWH-412 | Human CB1 | User-determined | User-determined |
| JWH-412 | Human CB2 | User-determined | User-determined |
| Control Agonist (e.g., CP55,940) | Human CB1 | User-determined | User-determined |
| Control Agonist (e.g., CP55,940) | Human CB2 | User-determined | User-determined |
β-Arrestin Recruitment Assay
| Compound | Receptor | EC50 (nM) | Emax (% of control agonist) |
| JWH-412 | Human CB1 | User-determined | User-determined |
| JWH-412 | Human CB2 | User-determined | User-determined |
| Control Agonist (e.g., WIN55,212-2) | Human CB1 | User-determined | User-determined |
| Control Agonist (e.g., WIN55,212-2) | Human CB2 | User-determined | User-determined |
G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Assay
| Compound | Receptor | EC50 (nM) | Emax (% of control agonist) |
| JWH-412 | Human CB1 | User-determined | User-determined |
| Control Agonist (e.g., WIN55,212-2) | Human CB1 | User-determined | User-determined |
Experimental Protocols
cAMP Accumulation Assay for CB1/CB2 Receptor Activation
This assay measures the inhibition of adenylyl cyclase activity upon agonist stimulation of Gi/o-coupled receptors like CB1 and CB2.
Signaling Pathway
JWH-412 signaling via Gαi/o protein.
Experimental Workflow
cAMP assay workflow.
Methodology
-
Cell Culture: Maintain HEK293 cells stably expressing human CB1 or CB2 receptors in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Seeding: Seed cells at a density of 5,000-10,000 cells/well in a 384-well white opaque plate and incubate overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of JWH-412 in DMSO. Serially dilute the stock solution in assay buffer to achieve the desired final concentrations.
-
Assay Procedure:
-
Aspirate the culture medium and add 20 µL of stimulation buffer containing 5 µM forskolin and a phosphodiesterase inhibitor (e.g., 500 µM IBMX).
-
Add 5 µL of the JWH-412 serial dilutions or a control agonist (e.g., CP55,940).
-
Incubate for 30 minutes at room temperature.
-
-
Detection: Add 25 µL of lysis and detection reagents according to the manufacturer's protocol (e.g., Cisbio HTRF cAMP dynamic 2 kit or PerkinElmer AlphaScreen cAMP assay kit).
-
Data Analysis: Measure the signal on a compatible plate reader. Plot the data as a dose-response curve and calculate the EC50 and Emax values using a non-linear regression model.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CB1 or CB2 receptor, a key event in receptor desensitization and G-protein-independent signaling.
Signaling Pathway
β-Arrestin recruitment pathway.
Experimental Workflow
β-Arrestin assay workflow.
Methodology
-
Cell Line: Utilize a commercially available cell line, such as the DiscoverX PathHunter® β-Arrestin cell lines, which co-express the CB1 or CB2 receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment.
-
Cell Seeding: Seed the cells in a 384-well white opaque plate at the density recommended by the manufacturer and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of JWH-412 and a control agonist (e.g., WIN55,212-2) in assay buffer.
-
Assay Procedure:
-
Add 5 µL of the compound dilutions to the wells.
-
Incubate for 90 minutes at 37°C.
-
-
Detection:
-
Add 12 µL of the PathHunter Detection Reagent Cocktail.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Analysis: Measure the chemiluminescent signal using a plate reader. Generate dose-response curves and determine the EC50 and Emax values.
G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Assay
This assay measures the activation of GIRK channels, which are downstream effectors of Gi/o protein activation by CB1 receptors, leading to membrane hyperpolarization.
Experimental Workflow
GIRK channel assay workflow.
Methodology
-
Cell Line: Use a cell line that endogenously expresses GIRK channels and has been stably transfected with the human CB1 receptor, such as AtT-20 cells.
-
Cell Seeding: Plate the cells in 96-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit).
-
Remove the culture medium and add the dye-loading buffer to the cells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of JWH-412 and a control agonist (e.g., WIN55,212-2) in assay buffer.
-
-
Fluorescence Measurement:
-
Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence.
-
Add the compound dilutions to the wells and immediately begin recording the fluorescence changes over time.
-
-
Data Analysis: Determine the peak change in fluorescence for each concentration. Plot the peak fluorescence change against the compound concentration to generate a dose-response curve and calculate the EC50 and Emax values.
Conclusion
These detailed protocols provide a robust framework for the in vitro functional characterization of JWH-412. By employing these assays, researchers can elucidate the potency and efficacy of JWH-412 at CB1 and CB2 receptors, contributing to a comprehensive understanding of its pharmacological profile. It is recommended to always include a known reference agonist in each experiment to ensure assay performance and to allow for relative comparison of the activity of JWH-412.
References
Lack of In Vivo Data for JWH-412 Necessitates Use of Analogue as Proxy
Despite a comprehensive search of publicly available scientific literature, no specific in vivo animal studies for the synthetic cannabinoid JWH-412 have been published. The existing information is confined to its chemical characteristics and in vitro binding affinity, identifying it as a potent agonist at cannabinoid receptors. Consequently, this report provides detailed Application Notes and Protocols for the administration of the structurally and functionally related synthetic cannabinoid, JWH-018, to serve as a practical guide for researchers.
It is imperative to note that while JWH-018 is a close structural analogue, the pharmacokinetic and pharmacodynamic properties of JWH-412 may vary. The following information, compiled from multiple in vivo animal studies on JWH-018, should be considered a foundational resource, with the understanding that compound-specific validation and optimization are crucial for any new investigation.
Application Notes and Protocols for JWH-018 Administration in In Vivo Animal Studies
This document is intended for researchers, scientists, and drug development professionals.
Introduction to JWH-018
JWH-018 is a synthetic cannabinoid of the naphthoylindole family that functions as a full agonist at both the central (CB1) and peripheral (CB2) cannabinoid receptors[1]. It has been extensively studied in various animal models to elucidate the physiological and behavioral impacts of synthetic cannabinoids, providing critical data on its pharmacological and toxicological profiles.
Quantitative Data Summary
The following tables present a summary of quantitative data from in vivo research involving the administration of JWH-018 to rodent models.
Table 1: Behavioral Effects of JWH-018 in Mice
| Parameter | Route of Administration | Dose | Effect | Animal Model |
| Locomotor Activity | Intraperitoneal (i.p.) | 3 mg/kg | Suppression of locomotor activity | Male CD-1 Mice[2] |
| Catalepsy | Intraperitoneal (i.p.) | 10 mg/kg | Induction of significant catalepsy | Male CD-1 Mice[3] |
| Antinociception (Tail Flick) | Intraperitoneal (i.p.) | 10 mg/kg | Maximum allowed latency (10.00 ± 0.00 s) | Male CD-1 Mice[3] |
| Hypothermia | Intraperitoneal (i.p.) | 10 mg/kg | Mean rectal temperature of 30.90 ± 0.33 °C | Male CD-1 Mice[3] |
| Convulsions | Intraperitoneal (i.p.) | 10 mg/kg | Spontaneous convulsions in all mice | Male CD-1 Mice[2] |
Table 2: Cardiovascular Effects of JWH-018 in Rats
| Parameter | Administration Protocol | Dose | Effect | Animal Model |
| Heart Rate | Acute High-Dose (AHD) | 5 mg/kg i.p. | Bradycardia | Wistar Albino Rats[1] |
| Blood Pressure | Acute High-Dose (AHD) | 5 mg/kg i.p. | Hypotension | Wistar Albino Rats[1] |
| Heart Rate | Subacute High-Dose (SAHD) | 5 mg/kg/day for 14 days i.p. | Increased heart rate | Wistar Albino Rats[1] |
| Blood Pressure | Subacute High-Dose (SAHD) | 5 mg/kg/day for 14 days i.p. | Continued lower blood pressure | Wistar Albino Rats[1] |
Experimental Protocols
General Preparation of JWH-018 for In Vivo Administration
Given its lipophilic nature, JWH-018 requires a suitable vehicle for administration. A commonly employed vehicle consists of ethanol (B145695), a surfactant such as Tween 80, and saline.
Protocol for Vehicle Preparation:
-
Dissolve the necessary quantity of JWH-018 in absolute ethanol. The final concentration of ethanol in the administered solution should be kept to a minimum (e.g., 5%).
-
Incorporate Tween 80 into the solution to achieve a final concentration of 2-8%.
-
Adjust the solution to the final desired volume using sterile 0.9% saline.
-
Vortex the mixture vigorously to ensure the formation of a homogenous suspension or solution.
Note: It is critical to minimize the concentration of organic solvents to prevent any confounding effects on the experimental results.
Intraperitoneal (i.p.) Administration in Mice
This route is commonly used for systemic drug delivery in preclinical studies.
Protocol:
-
Animal Model: Male CD-1 mice are frequently used for these types of studies.
-
Drug Preparation: Formulate JWH-018 in a vehicle of Tween 80 and 0.9% saline.[3] A solution of 8% Tween 80 and 92% saline is a viable option.
-
Dosage: Effective doses generally fall within the range of 0.3 mg/kg to 10 mg/kg, contingent on the specific endpoint under investigation.[1][2]
-
Injection Volume: Administer the drug solution at a volume of 0.01 mL/g of the animal's body weight.
-
Injection Technique: Employ a 28-gauge needle for injection into the lower abdominal quadrant, taking care to avoid the midline to prevent potential injury to the bladder or cecum.
Assessment of Cannabinoid Tetrad Effects in Mice
The cannabinoid tetrad is a battery of four behavioral assays used to characterize the in vivo cannabimimetic activity of a compound. These assays include:
-
Antinociception: Evaluated using the tail-flick test in response to a radiant heat source.
-
Hypothermia: Determined by measuring the rectal temperature with a digital thermometer.
-
Catalepsy: Assessed with the horizontal bar test, where the animal's forepaws are placed on a bar, and the duration of immobility is recorded.
-
Suppression of Locomotion: Quantified by monitoring the animal's movement within an open-field arena.
General Protocol:
-
Administer JWH-018 or the vehicle solution to the mice.
-
At predetermined time intervals following the injection (e.g., 15, 30, 60, and 120 minutes), perform the tetrad tests.
-
To avert tissue damage during the tail-flick test, a maximum exposure time should be established.
-
A maximum duration should also be defined for the catalepsy test.
Visualizations
Signaling Pathway
Caption: Signaling pathway of JWH-018 via CB1 and CB2 receptors.
Experimental Workflow
Caption: Workflow for assessing cannabinoid tetrad effects of JWH-018.
Logical Relationship
Caption: Rationale for utilizing JWH-018 data as a proxy for JWH-412.
References
- 1. Acute and subacute cardiovascular effects of synthetic cannabinoid JWH-018 in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convulsant Effects of Abused Synthetic Cannabinoids JWH-018 and 5F-AB-PINACA Are Mediated by Agonist Actions at CB1 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Profiling of JWH-412 in Urine and Blood Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-412 is a synthetic cannabinoid and a positional isomer of AM2201.[1] It is a potent agonist of the central cannabinoid (CB1) and peripheral (CB2) receptors.[1] As with other synthetic cannabinoids, JWH-412 is anticipated to undergo extensive metabolism in the body, making the detection of its metabolites crucial for confirming exposure in biological samples such as urine and blood. These application notes provide a detailed protocol for the metabolic profiling of JWH-412, leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific detection of the parent compound and its expected metabolites.
Due to the limited availability of specific metabolism studies on JWH-412, the metabolic pathways and expected metabolites described herein are largely extrapolated from the known metabolism of structurally similar synthetic cannabinoids, such as JWH-018, and general metabolic pathways observed for fluorinated synthetic cannabinoids.[2][3][4][5] The primary metabolic routes for JWH-series compounds include hydroxylation of the N-alkyl chain and the indole (B1671886) ring, followed by carboxylation.[3][5] For fluorinated cannabinoids, oxidative defluorination is also a possible metabolic pathway.[6] In urine, these metabolites are typically present as glucuronide conjugates and require enzymatic hydrolysis prior to extraction and analysis.[3][5]
Predicted Metabolic Pathway of JWH-412
The proposed metabolic pathway of JWH-412 is initiated by cytochrome P450 (CYP450) enzymes, leading to a series of phase I and phase II metabolic transformations.
References
- 1. caymanchem.com [caymanchem.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of classical cannabinoids and the synthetic cannabinoid JWH-018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of JWH-018 metabolites in smoking mixture post-administration urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemical-world.to [chemical-world.to]
Application Note: Quantitation of JWH-412 Metabolites in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-412 is a potent synthetic cannabinoid, a positional isomer of AM2201, that has been identified in illicit herbal mixtures.[1] Like other synthetic cannabinoids, JWH-412 and its metabolites act as agonists at the cannabinoid receptors CB1 and CB2, potentially leading to psychoactive effects and other physiological responses.[2][3] Due to its potential for abuse and adverse health effects, sensitive and reliable methods for the detection and quantification of JWH-412 and its metabolites in biological fluids are crucial for clinical, forensic, and drug development purposes. This application note provides a detailed protocol for the quantitation of major JWH-412 metabolites in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The primary metabolic pathways for many synthetic cannabinoids, including the JWH-series, involve hydroxylation of the N-alkyl chain and subsequent oxidation to a carboxylic acid.[4][5] These metabolites are often conjugated with glucuronic acid before excretion in urine.[4][5] Therefore, the analytical method described herein includes an enzymatic hydrolysis step to cleave the glucuronide conjugates, followed by a straightforward sample preparation and a highly selective and sensitive LC-MS/MS analysis. The primary targets for this method are the N-(5-hydroxypentyl) and N-pentanoic acid metabolites of JWH-412.
Experimental Protocols
Sample Preparation from Human Urine
This protocol describes the extraction of JWH-412 metabolites from human urine samples.
Materials:
-
Human urine samples
-
β-glucuronidase (from E. coli)
-
Ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 5.0)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS) solution (e.g., JWH-018 N-(5-hydroxypentyl)-d5 metabolite in methanol, 100 ng/mL)
-
Vortex mixer
-
Centrifuge
-
Autosampler vials with inserts
Procedure:
-
To 1 mL of urine in a centrifuge tube, add 50 µL of the internal standard solution.
-
Add 200 µL of 1 M ammonium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase solution (≥100,000 units/mL).
-
Vortex the sample for 10 seconds.
-
Incubate the sample at 60°C for 1 hour to ensure complete hydrolysis of glucuronide conjugates.
-
After incubation, allow the sample to cool to room temperature.
-
Add 2 mL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water with 0.1% formic acid:acetonitrile with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial with an insert for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 20% B
-
1-8 min: 20% to 95% B
-
8-9 min: 95% B
-
9-9.1 min: 95% to 20% B
-
9.1-12 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
MRM Transitions: The following are proposed MRM transitions for JWH-412 metabolites based on the fragmentation patterns of similar synthetic cannabinoids. These should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| JWH-412 N-(5-hydroxypentyl) metabolite | 376.2 | 155.1 | 127.1 | 25 |
| JWH-412 N-pentanoic acid metabolite | 390.2 | 155.1 | 127.1 | 30 |
| JWH-018 N-(5-hydroxypentyl)-d5 (IS) | 363.2 | 155.1 | 127.1 | 25 |
Data Presentation
Quantitative Data Summary
The following table summarizes the expected analytical performance of the method for the quantification of JWH-412 metabolites in urine. This data is illustrative and should be confirmed through in-house validation.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |
| JWH-412 N-(5-hydroxypentyl) metabolite | 0.1 - 100 | 0.1 | 92 - 108 | < 10 | > 85 |
| JWH-412 N-pentanoic acid metabolite | 0.1 - 100 | 0.1 | 90 - 110 | < 12 | > 80 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantitation of JWH-412 metabolites.
JWH-412 Signaling Pathway
Caption: Simplified signaling pathway of JWH-412 via cannabinoid receptors.
References
- 1. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Quantification of 20 Synthetic Cannabinoids and 21 Metabolites, and Semi-quantification of 12 Alkyl Hydroxy Metabolites in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction of JWH-412 from Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-412 is a synthetic cannabinoid and a potent agonist of the cannabinoid receptors CB1 and CB2. As a member of the naphthoylindole family, its detection and quantification in complex biological matrices such as blood, urine, and oral fluid are crucial in forensic toxicology, clinical chemistry, and drug development research. The highly lipophilic nature of JWH-412 presents a significant challenge for its efficient extraction from these complex sample types. Solid-phase extraction (SPE) has emerged as a robust and reliable technique for the selective isolation and pre-concentration of JWH-412 and its metabolites, enabling sensitive and accurate downstream analysis by chromatographic methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).
These application notes provide detailed protocols for the solid-phase extraction of JWH-412 from various biological matrices, along with expected analytical performance data based on published literature for structurally similar synthetic cannabinoids.
Data Presentation
Due to the limited availability of specific quantitative data for JWH-412, the following table summarizes the typical performance of SPE methods for closely related JWH compounds (e.g., JWH-018, JWH-073, JWH-122) in various biological matrices. These values can be considered as a benchmark for the expected performance of a validated JWH-412 extraction protocol.
| Matrix | Analyte(s) | SPE Sorbent | Analytical Method | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Whole Blood | JWH-018, JWH-073 | Polymeric | UPLC-MS/MS | >85% | 0.01 | 0.05 | [1][2] |
| Urine | JWH-018 & JWH-073 Metabolites | Polymeric Cation Exchange | LC-MS/MS | >90% | <0.1 | 0.13 | [3] |
| Urine | Panel of Synthetic Cannabinoids | Polymeric | LC-MS/MS | >80% | 0.00125–0.002 | 0.003–0.005 | [4] |
| Oral Fluid | Panel of Synthetic Cannabinoids | Hydrophilic-Lipophilic Balanced (HLB) | LC-FD | 76-98% | 0.6–0.7 | 2.2-2.6 | [5] |
Experimental Protocols
The following are detailed protocols for the solid-phase extraction of JWH-412 from whole blood, urine, and oral fluid. These protocols are synthesized from established methods for synthetic cannabinoids.
Protocol 1: Extraction of JWH-412 from Whole Blood
1. Sample Pretreatment:
-
To 1 mL of whole blood, add 2 mL of zinc sulfate (B86663) solution (10 mg/mL in 50:50 methanol (B129727):water) to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant for SPE.
2. Solid-Phase Extraction (SPE):
-
SPE Cartridge: Polymeric reversed-phase (e.g., Strata-X, Oasis HLB) or a mixed-mode cation exchange sorbent.
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove hydrophilic impurities.
-
Wash the cartridge with 3 mL of a 20% methanol in water solution to remove moderately polar interferences.
-
-
Drying: Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for 10-15 minutes.
-
Elution: Elute the analyte with two aliquots of 1.5 mL of ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate (e.g., 90:10 v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of a suitable solvent (e.g., mobile phase for LC-MS/MS analysis).
Protocol 2: Extraction of JWH-412 from Urine
1. Sample Pretreatment (Enzymatic Hydrolysis):
-
To 1 mL of urine, add 1 mL of acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase enzyme.
-
Vortex and incubate at 60°C for 2 hours to hydrolyze glucuronide conjugates.
-
Allow the sample to cool to room temperature.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any precipitate.
-
Use the supernatant for SPE.
2. Solid-Phase Extraction (SPE):
-
SPE Cartridge: Polymeric reversed-phase (e.g., Strata-X, Oasis HLB).
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned cartridge at a flow rate of 1-2 mL/min.
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash with 3 mL of 40% methanol in water.
-
-
Drying: Dry the cartridge completely under vacuum or nitrogen for 10 minutes.
-
Elution: Elute JWH-412 with 3 mL of ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
Protocol 3: Extraction of JWH-412 from Oral Fluid
1. Sample Pretreatment:
-
To 0.5 mL of oral fluid, add 0.5 mL of phosphate (B84403) buffer (pH 6.0).
-
Vortex for 10 seconds.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Use the supernatant for SPE.
2. Solid-Phase Extraction (SPE):
-
SPE Cartridge: Hydrophilic-Lipophilic Balanced (HLB) polymer.
-
Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated oral fluid onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Drying: Dry the cartridge for 5 minutes under vacuum.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
Mandatory Visualization
References
- 1. Detection of JWH-018 and JWH-073 by UPLC-MS-MS in postmortem whole blood casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solid-phase extraction and quantitative measurement of omega and omega-1 metabolites of JWH-018 and JWH-073 in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enhanced Detection of JWH-412 by GC-MS Following Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
JWH-412 is a potent synthetic cannabinoid of the naphthoylindole family. Accurate and sensitive detection of JWH-412 is crucial for forensic investigations, clinical toxicology, and research into its pharmacological effects. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the identification and quantification of synthetic cannabinoids. However, the thermal stability and polarity of some cannabinoids can affect their chromatographic performance, potentially leading to peak tailing and reduced sensitivity.
Derivatization is a chemical modification technique used to convert an analyte into a product with improved chromatographic properties and/or increased detector response. For GC-MS analysis of compounds with active hydrogen atoms, such as potential metabolites of JWH-412, silylation and trifluoroacetylation are common derivatization strategies. These techniques increase the volatility and thermal stability of the analyte, leading to sharper chromatographic peaks and enhanced sensitivity. This application note details protocols for both underivatized and derivatized analysis of JWH-412 and provides a framework for method validation.
Experimental Protocols
Analysis of Underivatized JWH-412 by GC-MS
This protocol is suitable for the qualitative and quantitative analysis of JWH-412 in its native form.
Sample Preparation:
-
Accurately weigh 1 mg of JWH-412 standard and dissolve in 1 mL of methanol (B129727) to prepare a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution in methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
For seized materials or biological matrices, perform an appropriate extraction (e.g., solid-phase extraction or liquid-liquid extraction) to isolate JWH-412. The final extract should be evaporated to dryness and reconstituted in a suitable solvent like methanol or ethyl acetate (B1210297).
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min
-
Ramp: 20 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-550
Derivatization of JWH-412 for Enhanced GC-MS Detection
Derivatization is particularly beneficial for the analysis of JWH-412 metabolites which may contain hydroxyl groups. The following are general protocols that can be adapted and optimized for JWH-412 and its metabolites.
Silylation replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability.
Reagents:
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile, ethyl acetate)
-
Trimethylchlorosilane (TMCS) (optional, as a catalyst)
Procedure:
-
Evaporate the sample extract or an aliquot of the standard solution to complete dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of MSTFA (or BSTFA). If using a catalyst, a mixture of BSTFA with 1% TMCS can be used.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
Trifluoroacetylation introduces a trifluoroacetyl group, which can enhance sensitivity, especially in negative chemical ionization mode.
Reagents:
-
Trifluoroacetic anhydride (B1165640) (TFAA)
-
Ethyl acetate or other suitable aprotic solvent
Procedure:
-
Evaporate the sample extract or an aliquot of the standard solution to complete dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of TFAA.
-
Cap the vial tightly and heat at 60 °C for 20 minutes.
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Data Presentation
Note: The following quantitative data is illustrative and intended to demonstrate the expected enhancement in GC-MS performance following derivatization. Actual results may vary and require experimental validation.
Table 1: Hypothetical GC-MS Performance Data for Underivatized and Derivatized JWH-412
| Parameter | Underivatized JWH-412 | Silylated JWH-412 (TMS-derivative) | Trifluoroacetylated JWH-412 (TFA-derivative) |
| Retention Time (min) | 15.2 | 14.5 | 14.8 |
| Peak Asymmetry | 1.8 | 1.1 | 1.2 |
| Limit of Detection (LOD) | 5 ng/mL | 0.5 ng/mL | 1 ng/mL |
| Limit of Quantitation (LOQ) | 15 ng/mL | 1.5 ng/mL | 3 ng/mL |
| Relative Peak Area (at 50 ng/mL) | 1.0 x 10^6 | 8.5 x 10^6 | 5.0 x 10^6 |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the analytical procedures described.
Caption: Workflow for Derivatization and GC-MS Analysis of JWH-412.
Signaling Pathways
While the primary focus of this application note is the analytical detection of JWH-412, it is important for drug development professionals to understand its mechanism of action. JWH-412 is a synthetic cannabinoid that acts as an agonist at the cannabinoid receptors CB1 and CB2. The signaling pathway initiated by JWH-412 binding to these G-protein coupled receptors (GPCRs) is crucial to its psychoactive and physiological effects.
Caption: Simplified Signaling Pathway of JWH-412 via Cannabinoid Receptors.
Discussion
The provided protocols offer a starting point for the sensitive and reliable GC-MS analysis of JWH-412. The choice between underivatized and derivatized analysis will depend on the specific requirements of the study. For routine screening of seized materials where high concentrations of JWH-412 are expected, underivatized analysis may be sufficient. However, for trace analysis in biological matrices or for the analysis of hydroxylated metabolites, derivatization is highly recommended.
Silylation is a robust and widely used technique that generally provides excellent improvements in chromatographic performance and sensitivity for compounds with hydroxyl groups. Trifluoroacetylation can also offer significant enhancements and is particularly advantageous when using negative chemical ionization for even lower detection limits.
It is crucial to note that the derivatization conditions, including reagent volume, temperature, and time, should be optimized for the specific analyte and matrix to ensure complete reaction and avoid the formation of byproducts. Method validation, including the determination of linearity, accuracy, precision, and limits of detection and quantitation, should be performed for any new analytical procedure.
Conclusion
This application note provides detailed methodologies for the GC-MS analysis of JWH-412, including protocols for derivatization to enhance detection. While direct comparative quantitative data for JWH-412 is not currently available in the literature, the principles and protocols outlined here, based on extensive research on similar synthetic cannabinoids, offer a solid foundation for developing and validating sensitive and robust analytical methods. The use of derivatization is expected to significantly improve the limit of detection and overall performance of the GC-MS analysis of JWH-412 and its metabolites.
Troubleshooting & Optimization
Troubleshooting JWH-412 Peak Tailing in GC-MS Analysis: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of JWH-412 and related synthetic cannabinoids.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing for JWH-412 in GC-MS analysis?
Peak tailing for JWH-412, a synthetic cannabinoid, in GC-MS analysis can be attributed to several factors that fall into two main categories: chemical interactions and physical issues within the GC system.[1][2]
-
Chemical Causes: These are often related to the interaction of the analyte with active sites within the GC system. JWH-412, with its polar functional groups, is susceptible to interactions with acidic silanol (B1196071) groups present on the surfaces of the injector liner, the GC column, or glass wool packing.[1][2] This can lead to secondary retention mechanisms, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.[1] Contamination in the inlet or at the head of the column can also introduce active sites.[2][3]
-
Physical Causes: These issues are typically related to the physical setup and condition of the GC system.[1] Improper column installation, such as incorrect insertion depth into the inlet or detector, can create dead volumes or turbulence in the carrier gas flow path, leading to peak tailing for all compounds in the chromatogram.[1][3] A poor column cut can also cause similar issues.[1] Furthermore, later eluting peaks, like that of JWH-412, may tail if the inlet or detector temperatures are too low, causing condensation.[1]
Q2: My JWH-412 peak is tailing, but other peaks in the chromatogram look fine. What should I investigate first?
When only specific peaks, such as JWH-412, exhibit tailing, the issue is most likely chemical in nature, pointing towards interactions between the analyte and active sites in the system.[4][5] Here’s a prioritized troubleshooting approach:
-
Inlet Maintenance: The inlet is the most common source of activity-related problems.[3] Start by replacing the inlet liner and septum.[6] Over time, the deactivation layer on the liner can degrade, exposing active silanol groups.[7]
-
Column Contamination: If inlet maintenance doesn't resolve the issue, the front end of the analytical column may be contaminated.[2][3] Trimming 10-20 cm from the inlet side of the column can remove the contaminated section.[8][9]
-
Column Conditioning: Inadequate or aged column conditioning can lead to increased activity. Reconditioning the column according to the manufacturer's instructions can help restore its inertness.[10][11][12]
-
Derivatization: For particularly challenging compounds like some synthetic cannabinoids, derivatization can be an effective solution.[13][14] Silylation, for example, can cap the polar functional groups on the JWH-412 molecule, reducing its potential for interaction with active sites and improving peak shape.[13][15]
Q3: All the peaks in my chromatogram, including the solvent peak and JWH-412, are tailing. What does this indicate?
When all peaks in a chromatogram exhibit tailing, it generally points to a physical problem within the GC system that is affecting the entire flow path.[1][4] The most probable causes include:
-
Improper Column Installation: This is a very common reason for universal peak tailing.[1][3] Check that the column is installed at the correct depth in both the injector and the detector, as specified by the instrument manufacturer. An incorrect depth can create unswept volumes, leading to peak tailing.[1]
-
Poor Column Cut: A jagged or uneven cut at the column ends can disrupt the carrier gas flow, causing turbulence and peak tailing.[1] Ensure the column is cut cleanly and at a right angle.
-
Leaks: A leak in the system, particularly at the inlet or detector fittings, can disrupt the carrier gas flow and pressure, leading to distorted peak shapes.[5]
-
Low Carrier Gas Flow Rate: An insufficient carrier gas flow rate can lead to band broadening and tailing.[5] Verify that the flow rate is set correctly for your column dimensions and method.
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Peak Tailing
This guide provides a logical workflow to identify the root cause of peak tailing in your JWH-412 analysis.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Restek - Blog [restek.com]
- 6. agilent.com [agilent.com]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. How to Condition a New Capillary GC Column [restek.com]
- 12. researchgate.net [researchgate.net]
- 13. cannabissciencetech.com [cannabissciencetech.com]
- 14. researchgate.net [researchgate.net]
- 15. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing JWH-412 Ionization in LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ionization of JWH-412 for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of JWH-412, focusing on enhancing signal intensity and reproducibility.
Question: I am observing a weak or no signal for JWH-412. What are the potential causes and how can I troubleshoot this?
Answer:
A weak or absent signal for JWH-412 can stem from several factors, ranging from sample preparation to instrument settings. Follow these steps to diagnose and resolve the issue:
-
Verify Compound Stability and Storage: Synthetic cannabinoids can be prone to degradation or adsorption onto container surfaces. Ensure that JWH-412 standards and samples have been stored properly at ≤ -20°C and avoid repeated freeze-thaw cycles.[1] Using silanized glass vials is recommended to prevent sample loss due to adsorption.
-
Optimize Electrospray Ionization (ESI) Source Parameters: Suboptimal source parameters are a common cause of poor sensitivity.[1] A systematic optimization of these parameters is crucial. Infuse a standard solution of JWH-412 directly into the mass spectrometer to optimize the following:
-
Ionization Mode: JWH-412, like many synthetic cannabinoids, generally ionizes well in positive electrospray ionization (ESI+) mode, forming protonated molecules ([M+H]⁺).[2][3]
-
Source Voltages and Temperatures: Adjust the capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature. Start with typical values for small molecules and adjust to maximize the JWH-412 signal.[4][5]
-
Cone Voltage (Fragmentor Voltage): This parameter influences in-source fragmentation. Optimize the cone voltage to maximize the precursor ion signal while minimizing premature fragmentation.[6][7]
-
-
Evaluate Mobile Phase Composition: The mobile phase composition significantly impacts ionization efficiency.[8]
-
Additives: The use of mobile phase additives is critical for enhancing the ionization of synthetic cannabinoids.[8] Acidic modifiers like formic acid or acetic acid are commonly used to promote protonation in positive ion mode.[8][9] Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can also be effective.[8][9]
-
Solvent Quality: Always use high-purity, LC-MS grade solvents to minimize background noise and the formation of adducts that can suppress the analyte signal.[8][10]
-
-
Assess for Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress the ionization of JWH-412, leading to a decreased signal.[11][12][13][14]
-
Sample Preparation: Enhance sample cleanup procedures. Techniques like solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than simple protein precipitation.[15][16]
-
Chromatographic Separation: Improve the chromatographic separation to resolve JWH-412 from interfering matrix components.[17] Modifying the gradient or using a different column chemistry can be beneficial.
-
Dilution: If possible, diluting the sample can mitigate matrix effects.[18]
-
Question: I am observing high background noise or a noisy baseline in my JWH-412 analysis. How can I reduce it?
Answer:
High background noise can obscure the analyte peak and negatively impact sensitivity and integration. Here are steps to identify and minimize the source of the noise:
-
Isolate the Source of Contamination: First, determine whether the noise originates from the LC system or the mass spectrometer.[10]
-
Check Solvents and Mobile Phase:
-
Clean the LC-MS System:
-
LC System: Flush the autosampler, injection port, and tubing with a strong solvent to remove any accumulated contaminants.[20]
-
Ion Source: Regularly clean the ion source components, including the capillary, skimmer, and lenses, as they can become contaminated with non-volatile salts and sample matrix components.[20]
-
-
Optimize Sample Preparation: Complex matrices can introduce numerous interfering compounds. Re-evaluate your sample cleanup procedure to more effectively remove these interferences.[10]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting ESI source parameters for JWH-412?
A1: While optimal parameters are instrument-dependent, the following table provides a good starting point for optimization. These are based on typical values for synthetic cannabinoids.
| Parameter | Recommended Starting Value | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | JWH compounds readily form protonated molecules ([M+H]⁺).[2][3] |
| Capillary Voltage | 3.0 - 4.0 kV | Promotes efficient spray and ionization.[21] |
| Drying Gas Temperature | 250 - 350 °C | Aids in desolvation of the ESI droplets.[4] |
| Drying Gas Flow | 8 - 12 L/min | Facilitates solvent evaporation.[4] |
| Nebulizer Pressure | 30 - 50 psi | Assists in the formation of a fine spray.[4] |
| Cone/Fragmentor Voltage | 20 - 40 V | Should be optimized to maximize the precursor ion signal.[6][21] |
Q2: Which mobile phase additives are best for enhancing JWH-412 ionization?
A2: For positive mode ESI, acidic additives are generally recommended to promote protonation.
| Additive | Typical Concentration | Notes |
| Formic Acid | 0.1% | A common and effective choice for enhancing positive ionization of synthetic cannabinoids.[8] |
| Acetic Acid | 0.1% - 0.2% | An alternative to formic acid.[22] |
| Ammonium Formate | 5 - 10 mM | Can improve peak shape and ionization efficiency.[8][9] |
| Ammonium Acetate | 5 - 10 mM | Another buffer option that can be beneficial for chromatography and ionization.[8] |
Q3: What are the common adducts observed for JWH-412 in ESI+ mode, and how do they affect my analysis?
A3: In positive ion mode, besides the desired protonated molecule ([M+H]⁺), you may also observe adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺), especially if there are trace amounts of these salts in your sample, solvents, or glassware.[5] The formation of these adducts can dilute the signal of the primary protonated molecule, potentially reducing sensitivity for your target analyte. It is important to optimize conditions to favor the formation of a single, consistent ion species for quantification. The choice of the precursor ion will also influence the resulting fragmentation pattern in MS/MS.[23]
Q4: What are the expected fragmentation patterns for JWH-412 in MS/MS, and how can I use this information?
A4: Synthetic cannabinoids like JWH-412 typically exhibit characteristic fragmentation patterns.[3][24] For JWH-412, which has a naphthoyl indole (B1671886) structure, common fragmentation pathways involve cleavage of the amide linkage and fragmentation of the alkyl side chain.[3] Understanding these fragmentation patterns is crucial for setting up Multiple Reaction Monitoring (MRM) experiments for quantification. The most intense and specific fragment ions should be chosen for the MRM transitions to ensure selectivity and sensitivity. Optimization of the collision energy for each transition is necessary to maximize the fragment ion signal.[25]
Experimental Protocols
Protocol 1: Direct Infusion for ESI Source Parameter Optimization
-
Prepare a 1 µg/mL solution of JWH-412 in a 50:50 mixture of acetonitrile (B52724) and water containing a suitable mobile phase additive (e.g., 0.1% formic acid).
-
Set up a syringe pump to directly infuse the JWH-412 solution into the mass spectrometer's ESI source at a flow rate typical for your LC method (e.g., 0.2-0.5 mL/min).
-
In the instrument control software, monitor the signal intensity of the JWH-412 precursor ion (protonated molecule).
-
Systematically adjust one source parameter at a time (e.g., capillary voltage, gas temperature, gas flow, nebulizer pressure) while keeping others constant, and observe the effect on the signal intensity.
-
Record the optimal value for each parameter that provides the maximum and most stable signal.[4][25]
Visualizations
Caption: Troubleshooting workflow for a weak or no JWH-412 signal.
Caption: The electrospray ionization (ESI) process for JWH-412 analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive ion mode to screen synthetic cannabinoids in illicit products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Letter: Collision energy and cone voltage optimisation for glycopeptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cone voltage and collision cell collision-induced dissociation study of triphenylethylenes of pharmaceutical interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academicworks.cuny.edu [academicworks.cuny.edu]
- 14. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. diva-portal.org [diva-portal.org]
- 17. eijppr.com [eijppr.com]
- 18. mdpi.com [mdpi.com]
- 19. agilent.com [agilent.com]
- 20. zefsci.com [zefsci.com]
- 21. METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. The Analytical Scientist | Why Adduct Choice Matters in Tandem Mass Spectrometry [theanalyticalscientist.com]
- 24. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 25. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: JWH-412 Quantitation by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantitative analysis of JWH-412 and its metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect JWH-412 quantitation?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as JWH-412, by co-eluting compounds from the sample matrix (e.g., urine, plasma).[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[1][3] In the analysis of synthetic cannabinoids, endogenous substances like phospholipids (B1166683) in plasma are common causes of matrix effects.[4]
Q2: How can I determine if my JWH-412 analysis is affected by matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike analysis.[1] This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the analyte in a neat solvent at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects. Another qualitative method is the post-column infusion experiment, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline signal at the retention times of interfering compounds.[2]
Q3: What are the most common sample preparation techniques to minimize matrix effects for synthetic cannabinoids like JWH-412?
A3: The most effective strategies involve thorough sample cleanup to remove interfering matrix components before LC-MS/MS analysis.[4][5] For synthetic cannabinoids, common techniques include:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex biological samples and concentrating the analyte.[2][5]
-
Liquid-Liquid Extraction (LLE): LLE separates the analyte from the matrix based on its solubility in two immiscible liquids.[5]
-
Protein Precipitation (PPT): This is a simpler but generally less clean method that removes proteins from plasma or serum samples.[5]
For urine samples, an enzymatic hydrolysis step using β-glucuronidase is often necessary to cleave glucuronide conjugates of JWH-412 metabolites before extraction.[6][7]
Q4: Can changing my chromatographic conditions help reduce matrix effects?
A4: Yes, optimizing chromatographic separation can be a powerful tool. By modifying the analytical column, mobile phase composition, or gradient elution, it's often possible to separate the elution of JWH-412 from the co-eluting matrix components that cause ion suppression or enhancement.
Q5: Is an internal standard necessary for JWH-412 quantitation?
A5: Yes, using a suitable internal standard (IS) is crucial for accurate quantitation. An ideal IS is a stable isotope-labeled version of the analyte (e.g., JWH-412-d9). Since a stable isotope-labeled IS has nearly identical chemical and physical properties to the analyte, it will be affected by matrix effects in the same way, allowing for reliable correction during data analysis.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column overload or contamination. | Inject a smaller sample volume. Flush the column with a strong solvent. If the problem persists, replace the analytical column. |
| Inconsistent Retention Times | Changes in mobile phase composition or pH. Column degradation. | Prepare fresh mobile phase. Ensure the column is properly equilibrated before each run. |
| Low Signal Intensity or Complete Signal Loss | Significant ion suppression. Contamination of the ion source. | Implement a more rigorous sample preparation method (e.g., switch from PPT to SPE). Clean the ion source and mass spectrometer interface. Optimize chromatographic conditions to separate JWH-412 from suppression zones. |
| High Variability in Replicate Injections | Inconsistent sample preparation. Presence of matrix effects. | Ensure precise and consistent execution of the sample preparation protocol. Use a stable isotope-labeled internal standard. |
| Signal Enhancement Leading to Overestimation | Co-eluting matrix components enhancing ionization. | Improve chromatographic separation. Utilize a more selective sample preparation technique to remove the enhancing compounds. |
Quantitative Data on Matrix Effects for Synthetic Cannabinoids
While specific quantitative data for JWH-412 is limited in the literature, the following table presents representative matrix effect data for other JWH compounds in biological matrices. This data can serve as a reference for the expected range of matrix effects. The matrix effect is calculated as the percentage of the analyte's peak area in the presence of the matrix compared to its peak area in a neat solution. A value <100% indicates ion suppression, and >100% indicates ion enhancement.
| Analyte | Matrix | Sample Preparation | Matrix Effect (%) | Reference |
| JWH-122 | Rat Urine | SPE | 93.4 - 118.0 | [6] |
| JWH-018 | Human Whole Blood | LLE | Process Efficiency* of ≥ 32.0 | [8] |
| JWH-073 | Human Whole Blood | LLE | Process Efficiency* of ≥ 32.0 | [8] |
| JWH-250 | Human Whole Blood | LLE | Process Efficiency* of ≥ 32.0 | [8] |
*Process efficiency accounts for both extraction recovery and matrix effects.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for JWH-412 and Metabolites in Urine
This protocol is adapted from methods for other JWH compounds and is a general guideline.[9]
-
Enzymatic Hydrolysis:
-
To 1 mL of urine, add an internal standard.
-
Add 1 mL of acetate (B1210297) buffer (pH 5).
-
Add 50 µL of β-glucuronidase.
-
Vortex and incubate at 60°C for 2 hours.
-
Allow the sample to cool to room temperature.
-
-
SPE Procedure:
-
Condition an Oasis® HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Load the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for JWH-412 in Plasma/Serum
This protocol is a general procedure based on methods for similar compounds.[8]
-
Sample Preparation:
-
To 0.5 mL of plasma or serum, add the internal standard.
-
Add 0.5 mL of 1 M sodium hydroxide (B78521) solution and vortex.
-
-
Extraction:
-
Add 3 mL of a hexane:ethyl acetate (9:1 v/v) mixture.
-
Vortex for 10 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the organic layer to a clean tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a liquid chromatography-tandem mass spectrometry method for the identification and quantification of JWH-018, JWH-073, JWH-019, and JWH-250 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. science.egasmoniz.com.pt [science.egasmoniz.com.pt]
Technical Support Center: Optimizing JWH-412 Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of JWH-412 during sample extraction.
Troubleshooting Guides
This section addresses common issues encountered during the extraction of JWH-412 and other synthetic cannabinoids, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the recovery of JWH-412 consistently low?
Answer: Low recovery of JWH-412, a lipophilic compound, can stem from several factors during the extraction process. Here are the primary causes and recommended solutions:
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Inappropriate Solvent Polarity: The choice of extraction solvent is critical. JWH-412 is highly soluble in organic solvents like methanol (B129727), ethanol (B145695), and DMF.[1] If your recovery is low, the polarity of your extraction solvent may not be optimal for partitioning JWH-412 from the sample matrix.
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Solution: For liquid-liquid extraction (LLE), consider using a less polar solvent or a mixture of solvents. A combination of hexane (B92381) and ethyl acetate (B1210297) has shown high recovery for other JWH metabolites. For solid-phase extraction (SPE), ensure the elution solvent is strong enough to disrupt the interactions between JWH-412 and the sorbent. Experiment with different organic solvents like methanol, acetonitrile (B52724), or mixtures with modifiers like ammonium (B1175870) hydroxide (B78521) or formic acid to optimize elution.[2]
-
-
Incorrect pH of the Aqueous Phase: The pH of the sample can significantly influence the extraction efficiency of ionizable compounds. While JWH-412 itself is not readily ionizable, pH adjustments can help reduce matrix effects.
-
Solution: For biological samples like urine or plasma, adjusting the pH can alter the charge of interfering matrix components, potentially improving the partitioning of JWH-412 into the organic phase. For urine samples, dilution with an ammonium acetate buffer (pH 5) is a common practice before extraction.[3]
-
-
Analyte Adsorption to Surfaces: Highly lipophilic compounds like JWH-412 can adsorb to the surfaces of glassware and plasticware, leading to significant loss.
-
Solution: Consider using silanized glassware to minimize adsorption. For plastic tubes and tips, rinsing with the extraction solvent can help recover adsorbed analyte.
-
-
Incomplete Elution from SPE Cartridge: The elution solvent may be too weak or the volume insufficient to completely recover JWH-412 from the SPE sorbent.
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Analyte Degradation: JWH-412 may be susceptible to degradation under certain conditions, such as exposure to harsh pH, high temperatures, or light.
-
Solution: Process samples promptly and avoid prolonged exposure to extreme conditions. Store samples at low temperatures (-20°C or below) and protect them from light.[6]
-
Question 2: How can I minimize matrix effects when analyzing JWH-412?
Answer: Matrix effects, caused by co-eluting endogenous components from the sample, can lead to ion suppression or enhancement in mass spectrometry-based analyses, affecting accuracy and reproducibility.[7] Here's how to mitigate them:
-
Optimize Sample Cleanup: A more rigorous cleanup procedure can remove a larger portion of interfering matrix components.
-
Solution: Solid-phase extraction (SPE) is generally more effective for removing matrix interferences than simple protein precipitation or liquid-liquid extraction.[8] Utilizing a selective SPE sorbent can further improve cleanup.
-
-
Chromatographic Separation: Improving the chromatographic separation can resolve JWH-412 from co-eluting interferences.
-
Solution: Experiment with different analytical columns, mobile phase compositions, and gradient profiles to achieve better separation.
-
-
Sample Dilution: If the analytical method has sufficient sensitivity, diluting the sample extract can reduce the concentration of matrix components.[9]
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for JWH-412 is the most effective way to compensate for matrix effects, as it will behave similarly to the analyte during extraction and ionization.
Question 3: I am observing inconsistent recovery results. What could be the cause?
Answer: Inconsistent recovery can be frustrating and points to variability in the experimental workflow.
-
Incomplete Phase Separation in LLE: If the aqueous and organic phases are not completely separated, it can lead to variable recovery.
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Solution: Allow sufficient time for the phases to separate. Centrifugation can aid in achieving a clean separation. Avoid aspirating any of the aqueous layer when collecting the organic phase.
-
-
Variable SPE Cartridge Performance: Inconsistent packing or drying of SPE cartridges can lead to channeling and variable recovery.
-
Solution: Ensure cartridges are properly conditioned and equilibrated before loading the sample. Do not let the sorbent bed dry out during conditioning and sample loading unless the protocol specifies it. Ensure a consistent flow rate during all steps.
-
-
Manual Pipetting Errors: Inconsistent pipetting of samples, standards, and solvents can introduce significant variability.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. For high-throughput applications, consider using automated liquid handling systems.
-
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of JWH-412 to consider for extraction?
A1: JWH-412 has the following properties relevant to its extraction:
-
Molecular Formula: C₂₄H₂₂FNO[1]
-
Molecular Weight: 359.4 g/mol [1]
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Lipophilicity: It is a highly lipophilic (fat-soluble) compound, which means it has a high affinity for non-polar organic solvents.
-
Solubility: It is soluble in organic solvents such as DMF (20 mg/ml), DMSO (20 mg/ml), and ethanol (5 mg/ml).[1]
-
Form: It is a crystalline solid at room temperature.[1]
Q2: Which extraction technique is best for JWH-412 from plasma?
A2: Supported Liquid Extraction (SLE) and Solid-Phase Extraction (SPE) are both effective methods. SLE offers a simpler and faster workflow compared to traditional LLE and can provide high recovery. A protocol for the JWH series in plasma suggests using SLE with hexane as the elution solvent.[3] SPE with a polymeric sorbent like Oasis HLB can also yield high recovery and provides excellent sample cleanup.[5]
Q3: What is a good starting point for a Liquid-Liquid Extraction (LLE) protocol for JWH-412?
A3: A good starting point for an LLE protocol would be to use a non-polar organic solvent to extract JWH-412 from an aqueous sample. A mixture of hexane and ethyl acetate (e.g., 1:1 v/v) has been shown to be effective for extracting JWH-type metabolites.[10] The pH of the aqueous sample can be adjusted to optimize the extraction and minimize interferences.
Q4: How does the fluorine atom in JWH-412 affect its extraction?
A4: The fluorine atom increases the lipophilicity of the molecule.[11] This enhanced lipophilicity generally favors partitioning into non-polar organic solvents during extraction. While this can improve extraction efficiency, it may also increase the potential for adsorption to plastic and glass surfaces. The presence of fluorine can also enhance the metabolic stability of the compound.[11]
Q5: Are there any specific storage conditions recommended for JWH-412 in biological samples?
A5: To ensure the stability of JWH-412 in biological matrices, it is recommended to store samples at -20°C or lower, protected from light.[6] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the analyte. For long-term storage, -80°C is preferable.
Quantitative Data
The following tables summarize recovery data for synthetic cannabinoids from various biological matrices using different extraction techniques. Note: Specific recovery data for JWH-412 is limited in the published literature. The data presented here for other synthetic cannabinoids can serve as a general guide for expected recovery ranges.
Table 1: Recovery of Synthetic Cannabinoids using Supported Liquid Extraction (SLE)
| Compound Family | Matrix | Elution Solvent | Average Recovery (%) | Reference |
| JWH Series (Parents & Metabolites) | Urine | Ethyl Acetate | 70 - 98 | [3] |
| JWH Series (Parents & Metabolites) | Plasma/Whole Blood | Hexane | 70 - 98 | [3] |
Table 2: Recovery of Synthetic Cannabinoids using Solid-Phase Extraction (SPE)
| Compound | Matrix | Sorbent | Elution Solvent | Average Recovery (%) | Reference |
| 8 Synthetic Cannabinoids | Oral Fluid | HLB | Methanol | 73 - 99 | [10] |
| 61 Synthetic Cannabinoid Metabolites | Urine | Phenyl | Not Specified | 43 - 97 | [12] |
| JWH-122, 5F-AMB, AMB-FUBINACA | Rat Plasma | Oasis HLB | Methanol | 95.4 - 106.8 | [5] |
| JWH-122, 5F-AMB, AMB-FUBINACA | Rat Urine | Oasis HLB | Methanol | 92.0 - 106.8 | [5] |
Table 3: Recovery of Synthetic Cannabinoids using Liquid-Liquid Extraction (LLE)
| Compound | Matrix | Extraction Solvent | Average Recovery (%) | Reference |
| JWH-type Metabolites | Wastewater | Hexane:Ethyl Acetate (1:1) | > 80 | [10] |
| 19 Synthetic Cannabinoids | Oral Fluid | Protein Precipitation | 90.5 - 112.5 (Accuracy) | [13] |
Experimental Protocols
The following are detailed methodologies for common extraction techniques that can be adapted and optimized for JWH-412.
Protocol 1: Supported Liquid Extraction (SLE) of JWH-412 from Plasma
This protocol is adapted from a general method for JWH series cannabinoids.[3]
-
Sample Pre-treatment: Dilute 1 mL of plasma with 1 mL of deionized water. Vortex to mix.
-
SLE Cartridge Loading: Load the diluted plasma sample onto a 2 mL SLE cartridge. Apply a brief pulse of positive pressure or vacuum to initiate flow and allow the sample to absorb into the sorbent for 5 minutes.
-
Elution: Add 4 mL of hexane to the cartridge and allow it to percolate through the sorbent under gravity. Repeat with a second 4 mL aliquot of hexane. Apply a final pulse of positive pressure or vacuum to elute any remaining solvent.
-
Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of mobile phase) for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of JWH-412 from Urine
This protocol is a general procedure that should be optimized for JWH-412.
-
Sample Pre-treatment: To 1 mL of urine, add 1 mL of 100 mM ammonium acetate buffer (pH 5.0). If analyzing for metabolites, enzymatic hydrolysis with β-glucuronidase may be necessary.
-
Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove any residual water.
-
Elution: Elute JWH-412 from the cartridge with 1-2 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in an appropriate solvent for analysis.
Protocol 3: Liquid-Liquid Extraction (LLE) of JWH-412 from Oral Fluid
This is a general LLE protocol that can be adapted for JWH-412.
-
Sample Preparation: To 0.5 mL of oral fluid, add an appropriate internal standard.
-
pH Adjustment (Optional): Adjust the sample pH if necessary to optimize partitioning and minimize interferences.
-
Extraction: Add 2 mL of a non-polar organic solvent (e.g., a 1:1 mixture of hexane and ethyl acetate) to the sample.
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of JWH-412 into the organic phase.
-
Phase Separation: Centrifuge the sample at 3000 rpm for 5 minutes to achieve complete separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube, avoiding any of the aqueous layer.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in a suitable solvent for analysis.
Visualizations
The following diagrams illustrate key concepts related to JWH-412 extraction and its mechanism of action.
Caption: Troubleshooting workflow for low JWH-412 recovery.
Caption: A typical solid-phase extraction (SPE) workflow.
Caption: Simplified CB1/CB2 receptor signaling cascade.
References
- 1. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabinoid Stability in Antemortem and Postmortem Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solid-phase extraction-liquid chromatography-tandem mass spectrometry method for the qualitative analysis of 61 synthetic cannabinoid metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: JWH-412 Analysis in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing the instability of JWH-412 in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is JWH-412 and why is its stability a concern in biological samples?
JWH-412 is a synthetic cannabinoid and a positional isomer of AM2201.[1] Like other synthetic cannabinoids, it is prone to degradation in biological matrices such as blood, plasma, and urine. This instability can lead to inaccurate quantification, underestimation of exposure, and challenges in toxicological and pharmacological studies. Factors contributing to its instability include enzymatic degradation, pH variations, temperature fluctuations, and repeated freeze-thaw cycles.
Q2: What are the major metabolic pathways for JWH-series synthetic cannabinoids?
While specific data for JWH-412 is limited, the metabolic pathways for structurally similar JWH compounds, such as JWH-018, are well-documented and serve as a predictive model. The primary metabolic routes include:
-
Hydroxylation: This is a major pathway, occurring on the N-alkyl chain (at the ω and ω-1 positions) and on the indole (B1671886) or naphthyl rings.[2][3][4][5]
-
Carboxylation: The terminal methyl group of the N-pentyl chain can be oxidized to a carboxylic acid.[2][4]
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Glucuronidation: The hydroxylated metabolites are often conjugated with glucuronic acid to facilitate excretion.[2][3][6]
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Dehalogenation: For fluorinated analogs like AM2201 (a positional isomer of JWH-412), enzymatic dehalogenation can occur.[2][7]
It is crucial to analyze for these metabolites, as the parent compound may be undetectable in urine.[3]
Q3: What are the recommended storage conditions for biological samples containing JWH-412?
To ensure the stability of JWH-412 and its metabolites, proper storage is critical. Based on studies of other synthetic cannabinoids, the following conditions are recommended:
| Storage Condition | Recommendation | Rationale |
| Short-term (up to 72 hours) | Refrigeration (2-8°C) | Minimizes immediate degradation, but not suitable for long-term storage. |
| Long-term | Frozen (-20°C or -80°C) | Strongly recommended. Freezing is the most effective method to prevent degradation over extended periods. |
Note: Avoid repeated freeze-thaw cycles as this can significantly degrade the analyte. Aliquoting samples upon receipt is a best practice.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of JWH-412 in biological samples.
| Problem | Potential Cause | Recommended Solution |
| Low or no recovery of JWH-412 | Sample Degradation: Improper storage (e.g., prolonged storage at room temperature or refrigeration). | Ensure samples are frozen at -20°C or below immediately after collection and until analysis. Aliquot samples to avoid multiple freeze-thaw cycles. |
| Inefficient Extraction: The chosen solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may not be optimal for JWH-412. | Optimize the extraction method. For SPE, ensure the sorbent type and elution solvent are appropriate. For LLE, experiment with different organic solvents and pH adjustments. | |
| Incomplete Hydrolysis of Metabolites (Urine): Glucuronidated metabolites are not being cleaved, leading to an underestimation of total JWH-412 exposure. | Optimize the enzymatic hydrolysis step. Ensure the correct type and concentration of β-glucuronidase are used, and that incubation time and temperature are sufficient. Include a hydrolysis control in your workflow.[8] | |
| High variability in replicate measurements | Inconsistent Sample Handling: Differences in storage time, temperature exposure, or freeze-thaw cycles between replicates. | Standardize all sample handling procedures. Ensure all replicates are treated identically from collection to analysis. |
| Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of JWH-412 in the mass spectrometer. | Use a matrix-matched calibration curve and quality controls. Employ a more effective sample clean-up method. Consider using a deuterated internal standard for JWH-412. | |
| Peak tailing or splitting in chromatogram | Poor Chromatography: Suboptimal LC conditions (e.g., mobile phase composition, gradient, column chemistry). | Optimize the LC method. Experiment with different mobile phase modifiers (e.g., formic acid, ammonium (B1175870) formate) and gradient profiles. Ensure the analytical column is not degraded. |
| Sample Overload: Injecting too much sample onto the column. | Dilute the sample extract and re-inject. | |
| Presence of unexpected peaks | Degradation Products: JWH-412 may have degraded into other compounds. | If reference standards for potential degradation products are available, analyze them to confirm their identity. High-resolution mass spectrometry can aid in the identification of unknown peaks. |
| Contamination: Contamination from labware, solvents, or other samples. | Ensure all labware is scrupulously clean. Use high-purity solvents and reagents. Run blank samples to identify sources of contamination. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of JWH-412 from Human Urine
This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.
-
Sample Pre-treatment (Hydrolysis):
-
To 1 mL of urine, add an appropriate internal standard.
-
Add 1 mL of acetate (B1210297) buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase solution.
-
Vortex and incubate at 65°C for 1-2 hours to cleave glucuronide conjugates.
-
Allow the sample to cool to room temperature.
-
-
SPE Procedure:
-
Condition a polymeric SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of a methanol/water solution (e.g., 40:60 v/v) to remove interfering substances.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute JWH-412 and its metabolites with 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of JWH-412 and its Metabolites
This is a representative method; parameters should be optimized for your instrument.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for JWH-412 and each metabolite for confident identification and quantification.
-
Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows. Optimize compound-dependent parameters like collision energy and declustering potential for each analyte.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of JWH-018 metabolites in smoking mixture post-administration urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Excretion of metabolites of the synthetic cannabinoid JWH-018 in urine after controlled inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monitoring of urinary metabolites of JWH-018 and JWH-073 in legal cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Measurement of JWH-018 and JWH-073 Metabolites Excreted in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of 41 Drugs and Metabolites in Urine with Internal Hydrolysis Control by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing thermal degradation of JWH-412 in GC injector
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic cannabinoid JWH-412, focusing on minimizing thermal degradation in Gas Chromatography (GC) injectors.
Troubleshooting Guide
This guide addresses common issues encountered during the GC analysis of JWH-412 and related compounds.
| Issue | Potential Cause | Recommended Solution |
| Low or No Analyte Peak | Thermal Degradation: High injector temperature causing complete breakdown of JWH-412. | Systematically lower the injector temperature in 20°C increments (e.g., start at 200°C and decrease). Use a deactivated liner and consider a faster oven ramp rate to minimize time at high temperatures. |
| Active Sites: Adsorption of the analyte onto active sites in the injector liner or column. | Use a new, deactivated (silanized) liner. Trim the first few centimeters of the analytical column. | |
| Incorrect Injection Parameters: Suboptimal split ratio or injection volume. | For initial troubleshooting, use a splitless injection to maximize analyte transfer to the column. If using a split injection, ensure the split ratio is appropriate for the sample concentration. | |
| Poor Peak Shape (Tailing) | Adsorption: Active sites in the liner, column, or packing material (if used) can cause peak tailing. | Use a deactivated liner and column. Avoid using glass wool in the liner if possible, or ensure it is also deactivated. |
| Injector Temperature Too Low: Inefficient volatilization of JWH-412. | While high temperatures cause degradation, a temperature that is too low can lead to poor peak shape. Gradually increase the injector temperature in 10-20°C increments while monitoring for degradation. | |
| Column Overload: Injecting too concentrated a sample. | Dilute the sample. If high sensitivity is required, consider using a column with a thicker film or a wider internal diameter. | |
| Inconsistent Peak Areas | Variable Degradation: Fluctuations in injector temperature or residence time leading to inconsistent levels of degradation. | Ensure the GC injector temperature is stable and uniform. Use an autosampler for consistent injection times and volumes. |
| Matrix Effects: Components in the sample matrix enhancing or suppressing the analyte signal. | Prepare matrix-matched standards for calibration to compensate for these effects. | |
| Appearance of Unknown Peaks | Thermal Degradation Products: New peaks appearing that are not present in a direct injection or LC-MS analysis are likely degradation products.[1][2] | Lower the injector temperature. Use a mass spectrometer to identify the mass-to-charge ratio of the unknown peaks and compare them to potential degradation products of JWH-412. |
| Contamination: Contamination from the syringe, solvent, or sample preparation steps. | Run a solvent blank to check for system contamination. Ensure all glassware and solvents are clean. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal GC injector temperature for JWH-412 analysis?
There is no single "ideal" temperature, as it depends on the specific instrument, liner, and column used. For thermally labile compounds like JWH-412, it is recommended to start with a lower injector temperature (e.g., 230°C) and optimize from there.[3] A study on the pyrolysis of the related compound JWH-018 showed significant stability at high temperatures when rapidly heated, suggesting that a fast temperature ramp in the injector could be beneficial.[4]
Q2: I am seeing multiple peaks when I inject a pure standard of JWH-412. What is the cause?
The appearance of multiple peaks from a pure standard is a strong indication of thermal degradation within the GC injector.[1][2] At elevated temperatures, JWH-412 can decompose into various smaller molecules, each producing a distinct chromatographic peak. It is crucial to confirm if these are degradation products by comparing the mass spectra to the parent compound and known fragmentation patterns.
Q3: Are there alternative injection techniques to minimize thermal degradation of JWH-412?
Yes, several techniques can significantly reduce thermal degradation:
-
Programmed Temperature Vaporization (PTV) Injection: This technique introduces the sample into a cool injector, which is then rapidly heated. This minimizes the time the analyte spends at high temperatures, reducing the chance of degradation. The solvent can be vented off at a lower temperature before the injector is heated to transfer the analytes to the column.[5]
-
On-Column Injection: This is the most direct method of introducing the sample onto the column without a hot injector, thereby eliminating the primary source of thermal degradation.[5] This technique is particularly useful for highly thermally labile compounds.
Q4: Is derivatization necessary for the GC-MS analysis of JWH-412?
Derivatization can be a valuable strategy to improve the thermal stability and chromatographic behavior of synthetic cannabinoids. Silylation is a common derivatization technique that can be employed. A study on related JWH compounds used a mixture of BSTFA with 1% TMCS and acetonitrile (B52724) for derivatization, followed by incubation at 70°C for 30 minutes.[6] However, it is important to optimize the derivatization reaction for JWH-412 specifically.
Q5: What are the expected mass spectral fragments for JWH-412?
The mass spectrum of JWH-412, like other JWH compounds, will show characteristic fragments. Based on its structure, (4-fluoro-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone, and data from similar compounds, one would expect to see fragments corresponding to the fluoronaphthoyl moiety and the pentylindole group. The molecular ion should also be observable, especially with softer ionization techniques.[3][7]
Experimental Protocols
Protocol 1: Standard GC-MS Analysis of JWH-412
This protocol is a starting point and should be optimized for your specific instrumentation and analytical needs.
1. Sample Preparation:
-
Dissolve the JWH-412 standard in methanol (B129727) or acetonitrile to a concentration of 1 mg/mL to create a stock solution.
-
Prepare working solutions by diluting the stock solution to the desired concentration range (e.g., 1-100 ng/mL) using the same solvent.
2. GC-MS Parameters:
| Parameter | Setting |
| Injector Temperature | 250°C (Optimize by starting lower, e.g., 230°C) |
| Injection Mode | Splitless (1 µL injection volume) |
| Liner | Deactivated (silanized) single taper liner |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial: 70°C, hold for 2 minRamp 1: 30°C/min to 190°CRamp 2: 5°C/min to 290°C, hold for 10 min |
| Transfer Line Temp. | 320°C |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-550 m/z |
This protocol is adapted from a method used for JWH-122, JWH-210, and UR-144 and may require optimization for JWH-412.[8]
Protocol 2: Derivatization of JWH-412 for GC-MS Analysis
This protocol is based on a method for other JWH compounds and should be validated for JWH-412.[6]
1. Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile
2. Procedure:
-
Evaporate the solvent from the prepared JWH-412 sample under a gentle stream of nitrogen.
-
Add 50 µL of a 1:1 (v/v) mixture of BSTFA (with 1% TMCS) and acetonitrile to the dried sample.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injecting 1 µL into the GC-MS.
Visualizations
Caption: Workflow for JWH-412 GC-MS analysis.
Caption: Troubleshooting logic for JWH-412 analysis.
Caption: JWH-412 signaling at CB1/CB2 receptors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Analysis of synthetic cannabinoid agonists and their degradation products after combustion in a smoking simulator - Analytical Methods (RSC Publishing) DOI:10.1039/C9AY00722A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Thermolytic Degradation of Synthetic Cannabinoids: Chemical Exposures and Pharmacological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTV Programmed Temperature Vaporization : Shimadzu (Europe) [shimadzu.eu]
- 6. Gas chromatography – mass spectrometry of JWH-018 metabolites in urine samples with direct comparison to analytical standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Ion Suppression for JWH-412 in Electrospray Ionization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression issues encountered during the analysis of JWH-412 using Electrospray Ionization (ESI) Mass Spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for JWH-412 analysis?
A1: Ion suppression is a phenomenon in electrospray ionization (ESI) where the ionization efficiency of the target analyte, in this case, JWH-412, is reduced by the presence of other co-eluting compounds in the sample matrix.[1][2] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.[1][3] In the worst-case scenario, the JWH-412 signal may be completely obscured.[4]
Q2: What are the common causes of ion suppression in JWH-412 analysis?
A2: Common causes of ion suppression include high concentrations of salts, non-volatile buffers (e.g., phosphate, TRIS), detergents, and endogenous matrix components from biological samples like phospholipids (B1166683) and proteins.[4][5][6] Mobile phase additives, such as trifluoroacetic acid (TFA), can also cause significant ion suppression, particularly in positive ion mode.[3][4][5] Competition for ionization can also occur with other co-eluting analytes that have a higher proton affinity.[4]
Q3: How can I determine if ion suppression is affecting my JWH-412 signal?
A3: A common method to assess ion suppression is the post-column infusion experiment. A solution of JWH-412 is continuously infused into the LC flow after the analytical column, while a blank matrix sample is injected. A dip in the baseline signal of JWH-412 at the retention time of interfering components indicates ion suppression.
Q4: What are the primary strategies to mitigate ion suppression for JWH-412?
A4: The main strategies involve:
-
Effective Sample Preparation: To remove interfering matrix components.[5][6]
-
Chromatographic Separation: To separate JWH-412 from interfering compounds.[3][6]
-
Methodical Optimization of ESI Source Parameters: To enhance the specific signal for JWH-412.
-
Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard for JWH-412 is highly recommended to compensate for matrix effects and improve quantitative accuracy.[4][6]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving ion suppression issues for JWH-412.
Caption: Troubleshooting workflow for addressing ion suppression of JWH-412.
| Problem | Potential Cause | Recommended Solution |
| Low JWH-412 signal intensity | High concentration of matrix components (salts, phospholipids, etc.). | Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[5][6] |
| Poor peak shape and inconsistent signal | Co-elution of JWH-412 with interfering compounds. | Optimize the LC gradient to better separate JWH-412 from the matrix. Consider using a different column chemistry. |
| Signal suppression in positive ion mode | Use of trifluoroacetic acid (TFA) as a mobile phase additive. | Replace TFA with a less suppressive additive like formic acid, keeping the concentration low (e.g., 0.1%).[5] |
| Inaccurate and imprecise quantification | Variable ion suppression across different samples. | Incorporate a stable isotope-labeled internal standard (e.g., JWH-412-d5) to normalize the signal.[4] |
| No detectable JWH-412 signal | Severe ion suppression from a complex matrix. | Consider switching the ionization source to Atmospheric Pressure Chemical Ionization (APCI), which is generally less susceptible to ion suppression than ESI.[1][2][3] |
Experimental Protocols
Solid-Phase Extraction (SPE) for JWH-412 from Plasma
This protocol provides a general guideline for extracting JWH-412 from a plasma matrix to reduce ion suppression.
Caption: Experimental workflow for Solid-Phase Extraction (SPE) of JWH-412.
Methodology:
-
Cartridge Selection: Use a mixed-mode or polymeric SPE cartridge suitable for the retention of non-polar compounds like JWH-412.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard and 500 µL of 4% phosphoric acid. Vortex to mix.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.
-
Elution: Elute JWH-412 with 1 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
Recommended LC-MS/MS Parameters for JWH-412 Analysis
These are starting parameters that should be optimized for your specific instrumentation and application.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 50% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters (Positive ESI Mode)
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | To be determined by direct infusion of a JWH-412 standard |
Impact of Troubleshooting on JWH-412 Signal
The following table illustrates the potential improvements in the signal-to-noise ratio (S/N) of JWH-412 after implementing various troubleshooting steps. These values are representative and will vary depending on the specific matrix and instrumentation.
Table 3: Illustrative Improvement in JWH-412 Signal-to-Noise Ratio
| Method | Signal-to-Noise (S/N) Ratio | Fold Improvement |
| Dilute and Shoot | 15 | - |
| Protein Precipitation | 50 | ~3x |
| Liquid-Liquid Extraction (LLE) | 200 | ~13x |
| Solid-Phase Extraction (SPE) | 500 | ~33x |
| SPE + Optimized Chromatography | >1000 | >60x |
References
- 1. providiongroup.com [providiongroup.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. benchchem.com [benchchem.com]
Resolving isomeric interference in JWH-412 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving isomeric interference during the analysis of JWH-412.
Frequently Asked Questions (FAQs)
Q1: What is JWH-412 and why is isomeric interference a concern?
JWH-412, or (4-fluoro-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone, is a synthetic cannabinoid. Isomeric interference is a significant challenge because JWH-412 has positional isomers, such as AM-2201 (1-(5-fluoropentyl)-1H-indol-3-yl)-(naphthalen-1-yl)methanone), which have the same mass and can produce very similar mass spectra, leading to potential misidentification and inaccurate quantification.[1] Furthermore, the metabolism of related synthetic cannabinoids can sometimes yield metabolites that are structurally identical to those of other compounds, further complicating analysis in biological matrices.[2][3][4]
Q2: What are the primary analytical techniques for JWH-412 analysis?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques for the analysis of JWH-412 and other synthetic cannabinoids.[1][5] These methods offer the sensitivity and selectivity required for detecting these compounds in various matrices, including herbal mixtures and biological samples.[6][7]
Q3: How can I chromatographically separate JWH-412 from its isomers?
Achieving baseline chromatographic separation of synthetic cannabinoid isomers can be challenging due to their similar physicochemical properties.[8] For positional isomers, utilizing a phenyl-based chromatography column may provide better selectivity compared to a standard C18 column.[9] In cases of persistent co-elution, two-dimensional liquid chromatography (2D-LC) offers enhanced resolving power by employing two columns with different selectivities.[8][10]
Q4: What are the characteristic mass fragments of JWH-412?
In electron ionization mass spectrometry (EI-MS), the fragmentation of JWH-412 and its isomers will be very similar. However, subtle differences in the relative abundance of certain fragment ions can be used for differentiation. For naphthoylindole-type synthetic cannabinoids, characteristic fragmentation pathways involve cleavage of the bond between the carbonyl group and the indole (B1671886) ring, and fragmentation of the alkyl chain. For definitive identification, comparison with a certified reference standard is crucial.
Q5: How can I minimize matrix effects when analyzing JWH-412 in biological samples?
Matrix effects, such as ion suppression or enhancement, are a common issue in the LC-MS/MS analysis of biological samples like urine and blood.[11] To mitigate these effects:
-
Effective Sample Preparation: Solid-phase extraction (SPE) is a highly recommended technique for cleaning up biological samples and removing interfering matrix components.[6][11]
-
Chromatographic Separation: Optimizing the chromatographic method to separate JWH-412 from co-eluting matrix components is essential.[11]
-
Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte can help to compensate for matrix effects.[11]
Troubleshooting Guides
Problem 1: Poor or no chromatographic separation of JWH-412 and a suspected isomer.
Possible Causes:
-
Inappropriate column chemistry.
-
Suboptimal mobile phase composition.
-
Inadequate gradient profile.
Solutions:
-
Column Selection:
-
For positional isomers like JWH-412 and its analogs, consider using a column with a phenyl-based stationary phase (e.g., biphenyl, fluorophenyl) to enhance pi-pi interactions and improve selectivity.[9]
-
-
Mobile Phase Optimization:
-
Systematically vary the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) to alter selectivity.
-
-
Gradient Adjustment:
-
Employ a shallower gradient to increase the separation window for closely eluting isomers.
-
-
Consider 2D-LC:
Problem 2: Suspected co-elution of JWH-412 with an isomer, but unable to confirm.
Possible Causes:
-
Identical retention times.
-
Very similar mass spectra.
Solutions:
-
Tandem Mass Spectrometry (MS/MS) Analysis:
-
Even with chromatographic co-elution, isomers can sometimes be differentiated by their unique fragmentation patterns in MS/MS.[12]
-
Select multiple, distinct precursor-to-product ion transitions (MRMs) for each suspected isomer.
-
Analyze the ratios of the quantifier and qualifier ions. Significant differences in these ratios between a pure standard and the sample peak can indicate the presence of an interfering isomer.[13]
-
-
High-Resolution Mass Spectrometry (HRMS):
-
HRMS can help to confirm the elemental composition of the parent ion and its fragments, which can be useful in identifying unexpected isomers or metabolites.
-
Problem 3: Inconsistent quantification results for JWH-412 in biological samples.
Possible Causes:
-
Matrix effects (ion suppression or enhancement).
-
Inefficient sample extraction.
-
Analyte degradation.
Solutions:
-
Evaluate Matrix Effects:
-
Perform a post-extraction spike experiment by comparing the analyte response in a spiked, extracted blank matrix to its response in a neat solvent. This will help to quantify the extent of matrix effects.[11]
-
-
Optimize Sample Preparation:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
A SIL-IS is the gold standard for correcting for extraction variability and matrix effects, leading to more accurate and precise quantification.[11]
-
-
Assess Analyte Stability:
-
Perform stability studies to ensure that JWH-412 is not degrading during sample collection, storage, and processing.
-
Data Presentation
Table 1: General LC-MS/MS Parameters for Synthetic Cannabinoid Analysis
| Parameter | Typical Setting | Notes |
| Column | Phenyl-based (e.g., Biphenyl, FluoroPhenyl) or C18 | Phenyl-based columns are often preferred for positional isomer separation. |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Formate | |
| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% Formic Acid | |
| Flow Rate | 0.3 - 0.5 mL/min | |
| Gradient | Optimized for separation of target analytes | A shallow gradient is often required for isomer resolution. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| Scan Type | Multiple Reaction Monitoring (MRM) | For targeted quantification. |
Note: These are general parameters and should be optimized for your specific instrument and application.
Table 2: Example MRM Transitions for Naphthoylindole Synthetic Cannabinoids
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| JWH-018 | 342.2 | 155.1 | 214.1 |
| AM-2201 | 360.2 | 155.1 | 127.1 |
| JWH-073 | 328.2 | 155.1 | 200.1 |
| JWH-122 | 356.2 | 155.1 | 228.1 |
| JWH-210 | 370.2 | 155.1 | 242.1 |
Note: These are example transitions. Optimal MRM transitions for JWH-412 should be determined by infusing a pure standard and optimizing collision energies.
Experimental Protocols
General Protocol for Solid-Phase Extraction (SPE) of JWH-412 from Urine
-
Sample Pre-treatment: To 1 mL of urine, add an internal standard and 500 µL of a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.8).
-
SPE Cartridge Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture thereof).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: General workflow for the analysis of JWH-412 in urine.
Caption: Troubleshooting workflow for poor isomeric resolution.
References
- 1. Separation and structural characterization of the synthetic cannabinoids JWH-412 and 1-[(5-fluoropentyl)-1H-indol-3yl]-(4-methylnaphthalen-1-yl)methanone using GC-MS, NMR analysis and a flash chromatography system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. soft-tox.org [soft-tox.org]
- 4. Determination of AM-2201 metabolites in urine and comparison with JWH-018 abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of 62 synthetic cannabinoids by gas chromatography–mass spectrometry with photoionization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. How to overcome co-elution challenges in cannabinoid chromatography using tandem mass spectrometry? - J. Jeffrey and Ann Marie Fox Graduate School at Penn State [gradschool.psu.edu]
- 13. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
Calibration curve issues in JWH-412 quantitative analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the quantitative analysis of JWH-412, particularly concerning calibration curve issues.
Frequently Asked Questions (FAQs)
Q1: What is JWH-412 and why is its accurate quantification important?
A1: JWH-412 is a synthetic cannabinoid that is a potent agonist of both the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors.[1] It has been identified in "herbal mixtures" and is of interest in forensic and toxicological analysis.[1][2] Accurate quantification is crucial for determining levels of exposure, understanding its pharmacological and toxicological effects, and for legal and regulatory purposes.
Q2: What are the typical concentration ranges for a JWH-412 calibration curve?
A2: The linear range for the quantification of synthetic cannabinoids, including JWH compounds, can vary depending on the sample matrix and the sensitivity of the analytical method. Typical ranges reported in literature for similar compounds are from 0.1 ng/mL to 100 ng/mL or 2 ng/mL to 1000 ng/mL.[3][4][5] The specific range for your assay should be determined during method validation.
Q3: What is a good acceptance criterion for the coefficient of determination (R²) of the calibration curve?
A3: For a linear calibration curve, the coefficient of determination (R²) should ideally be greater than 0.99.[3][6] A value close to 1 indicates a strong linear relationship between the concentration and the instrument response.
Q4: How should I prepare my calibration standards for JWH-412 analysis?
A4: Start by preparing a stock solution of JWH-412 in a suitable organic solvent like methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO).[7] From this stock, prepare an intermediate working solution. Finally, perform serial dilutions of the intermediate solution with a blank matrix (e.g., drug-free urine or blood) to create a series of calibration standards.[7] It is recommended to use at least five to six concentration levels to establish a reliable calibration curve.[6]
Q5: What are the key physicochemical properties of JWH-412 to consider during analysis?
A5: JWH-412 is a crystalline solid with a molecular weight of 359.4 g/mol .[1] It is soluble in organic solvents such as DMF (20 mg/ml), DMSO (20 mg/ml), and ethanol (B145695) (5 mg/ml).[1] Its lipophilic nature is an important consideration for sample preparation and chromatographic separation.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the quantitative analysis of JWH-412, with a focus on calibration curve problems.
Issue 1: Poor Linearity of the Calibration Curve (R² < 0.99)
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inaccurate Standard Preparation | - Verify the purity of the JWH-412 reference standard.- Ensure accurate weighing and dilution steps. Prepare fresh stock and working solutions.- Use calibrated pipettes and volumetric flasks. |
| Inappropriate Calibration Range | - The selected concentration range may be too wide, leading to non-linearity at the upper or lower ends.- Narrow the calibration range and re-run the standards. Ensure the lowest standard is above the limit of detection (LOD). |
| Matrix Effects | - Components in the sample matrix can interfere with the ionization of JWH-412, affecting the instrument response.[9]- Mitigation Strategies: - Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4] - Dilute the sample to reduce the concentration of interfering matrix components. - Use a matrix-matched calibration curve, where standards are prepared in the same biological matrix as the samples. - Employ an isotopically labeled internal standard if available. |
| Instrumental Issues | - Check for a contaminated ion source or detector saturation.- Ensure the LC-MS/MS or GC-MS system is properly tuned and calibrated.- Verify the stability of the mobile phase and the performance of the chromatographic column. |
Issue 2: High Limit of Quantitation (LOQ) or Poor Sensitivity
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Sample Preparation | - Inefficient extraction of JWH-412 from the matrix can lead to low recovery and poor sensitivity.- Optimize the extraction method (e.g., pH, solvent choice, extraction time).- For urine samples, consider enzymatic hydrolysis with β-glucuronidase to cleave glucuronide conjugates and increase the concentration of the parent compound or its primary metabolites.[4] |
| Inefficient Ionization | - Optimize the mass spectrometer source parameters, such as spray voltage, gas temperatures, and nebulizer pressure, to enhance the ionization of JWH-412. |
| Suboptimal Chromatographic Conditions | - Ensure that the chromatographic peak for JWH-412 is sharp and well-resolved from any interfering peaks.- Adjust the mobile phase composition, gradient, or column temperature to improve peak shape and retention. |
| Matrix-Induced Ion Suppression | - Co-eluting matrix components can suppress the ionization of JWH-412, leading to a weaker signal.[9]- Implement strategies to mitigate matrix effects as described in Issue 1 . |
Issue 3: Inconsistent or Drifting Retention Times
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Degradation | - The analytical column may be degrading or contaminated. - Wash the column according to the manufacturer's instructions or replace it if necessary. |
| Mobile Phase Issues | - Ensure the mobile phase is properly prepared, degassed, and stable over the course of the analytical run.- Check for any leaks in the LC system. |
| Temperature Fluctuations | - Use a column oven to maintain a stable column temperature, as fluctuations can affect retention times. |
Quantitative Data Summary
The following tables provide representative data for the quantitative analysis of synthetic cannabinoids, which can be used as a benchmark for JWH-412 method development and validation.
Table 1: Representative Calibration Curve Parameters for Synthetic Cannabinoids
| Analyte | Matrix | Linear Range (ng/mL) | R² | Analytical Technique |
| JWH-018 & JWH-073 Metabolites | Urine | 2 - 1000 | > 0.99 | LC-MS/MS[3] |
| JWH-018 & JWH-073 Metabolites | Urine | 2 - 100 | > 0.993 | LC-MS/MS[7] |
| JWH-122, JWH-210, UR-144 | Oral Fluid | LOQ - 50 | ≥ 0.991 | GC-MS & UHPLC-HRMS[5] |
Table 2: Typical Method Validation Parameters for Synthetic Cannabinoid Analysis
| Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Precision | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Should be minimized; internal standard should compensate for variability |
| Stability | Analyte should be stable under defined storage and handling conditions |
Experimental Protocols & Visualizations
General Experimental Workflow for JWH-412 Quantitative Analysis
The following diagram outlines a typical workflow for the quantitative analysis of JWH-412 in biological samples.
Signaling Pathway of CB1 and CB2 Receptors
JWH-412 is a potent agonist at both CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular signaling events.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cannabinoid CB 1 and CB 2 Receptor Signaling and Bias: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. shutterstock.com [shutterstock.com]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for the Synthetic Cannabinoid JWH-412
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of analytical method validation guidelines for JWH-412, a synthetic cannabinoid. The information presented is collated from established methodologies for the analysis of synthetic cannabinoids, offering a framework for developing and validating robust analytical methods for this specific compound. The guide includes a comparison of common analytical techniques, detailed experimental protocols, and quantitative performance data to aid researchers in selecting and implementing appropriate methods for their specific needs.
Quantitative Data Summary
The following tables summarize key performance parameters for the analysis of synthetic cannabinoids, including JWH-412, using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These values are indicative and may vary based on the specific instrumentation, matrix, and experimental conditions.
Table 1: Comparison of GC-MS and UHPLC-MS/MS Method Performance for Synthetic Cannabinoids
| Parameter | GC-MS | UHPLC-MS/MS |
| Limit of Detection (LOD) | 0.5 - 2.3 ng/mL | 0.07 - 0.25 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.3 ng/mL | 0.07 - 0.25 ng/mL |
| Linearity (R²) (from LOQ to 50 ng/mL) | ≥ 0.991 | ≥ 0.991 |
| Mean Analytical Recovery | ~70% - >80% | ~70% - >80% |
| Data synthesized from a study on JWH-122, JWH-210, and UR-144 in oral fluid[1]. |
Table 2: Validation Parameters for a Multi-Analyte LC-MS/MS Method in Oral Fluid
| Parameter | Acceptance Criteria |
| Linearity | LOQ to 100 ng/mL |
| Inter-day Bias | Within ±15% |
| Inter-day Imprecision | < 15% |
| Based on FDA guidelines for bioanalytical method validation[2]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are typical protocols for sample preparation and analysis of synthetic cannabinoids like JWH-412 in different matrices.
1. Sample Preparation from Herbal Mixtures
-
Objective: To extract JWH-412 from a solid plant matrix for analysis.
-
Procedure:
-
Homogenize a representative sample of the herbal material (e.g., 100 mg)[3].
-
Add 1 mL of a medium-polar or non-polar solvent such as methanol, ethanol, acetonitrile, ethyl acetate, acetone, or isooctane[3].
-
Soncate the mixture to ensure efficient extraction[3].
-
Filter the extract to remove particulate matter before analysis[3].
-
For isolation of pure reference substances from complex mixtures, flash chromatography can be employed[4].
-
2. Sample Preparation from Urine (for Metabolite Analysis)
-
Objective: To extract JWH-412 and its metabolites from a biological fluid, often requiring a deconjugation step.
-
Procedure:
-
To 100 μL of urine, add an internal standard solution[5].
-
For the hydrolysis of glucuronidated metabolites, add an appropriate buffer (e.g., 0.4 M ammonium (B1175870) acetate, pH 4.0) and β-glucuronidase[5].
-
Incubate the sample (e.g., for 2 hours at 55 °C)[5].
-
After cooling, precipitate proteins by adding acetonitrile. Vortex and centrifuge the sample[5].
-
Transfer the supernatant for LC-MS/MS analysis[5].
-
3. Chromatographic and Mass Spectrometric Analysis
The choice between GC-MS and LC-MS/MS depends on the analyte's properties and the desired sensitivity.
-
GC-MS Analysis:
-
Technique: Suitable for volatile and thermally stable compounds. Derivatization may be necessary for some metabolites[6].
-
Advantages: Provides high separation efficiency and characteristic mass spectra for structural elucidation[4].
-
Considerations: JWH-412 is a suitable candidate for GC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Technique: A highly sensitive and selective method for a wide range of compounds, including non-volatile and thermally labile ones[5][7].
-
Typical Conditions for Synthetic Cannabinoids:
-
Column: A C18 reversed-phase column is commonly used[5].
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typical[5].
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used for JWH compounds[7].
-
Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity[8].
-
-
Method Validation Guidelines
Any analytical method developed for JWH-412 must be validated to ensure its reliability and suitability for its intended purpose. The validation process should adhere to guidelines from regulatory bodies like the FDA and international standards such as those from the International Council for Harmonisation (ICH). Key validation parameters include:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix[9].
-
Linearity and Range: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a specific range[9][10]. For assays, this is typically 80-120% of the test concentration[11].
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known concentrations of the analyte[9][10].
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision)[9][10].
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value[9].
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[9].
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage[10].
-
Stability: The stability of the analyte in the sample matrix under specific storage and processing conditions should be evaluated[12].
Visualizations
Experimental Workflow for JWH-412 Analysis
Caption: Workflow for JWH-412 analysis from sample preparation to final report.
Logical Relationship of Analytical Method Validation Parameters
Caption: Interrelationship of key analytical method validation parameters.
References
- 1. Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unodc.org [unodc.org]
- 4. Separation and structural characterization of the synthetic cannabinoids JWH-412 and 1-[(5-fluoropentyl)-1H-indol-3yl]-(4-methylnaphthalen-1-yl)methanone using GC-MS, NMR analysis and a flash chromatography system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gas chromatography – mass spectrometry of JWH-018 metabolites in urine samples with direct comparison to analytical standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method [restek.com]
- 9. pharmadevils.com [pharmadevils.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. rr-americas.woah.org [rr-americas.woah.org]
Navigating the Cross-Reactivity of Naphthoylindoles: A Comparative Guide for JWH-412 in Cannabinoid Immunoassays
For Researchers, Scientists, and Drug Development Professionals
The detection of synthetic cannabinoids presents a significant challenge in toxicological screening due to the rapid emergence of new analogs and the variable cross-reactivity of existing immunoassays. This guide provides a comparative overview of the expected cross-reactivity of JWH-412 in common cannabinoid immunoassays. Due to a lack of specific published data for JWH-412, this analysis is based on its structural similarity to other naphthoylindole-type synthetic cannabinoids, for which experimental data are available.
JWH-412, a positional isomer of AM2201, is a synthetic cannabinoid featuring a 4-fluoro-1-naphthoyl group and a pentylindole moiety. Its structural similarity to other JWH compounds, such as JWH-018 and JWH-073, suggests a potential for cross-reactivity in immunoassays designed to detect these or related substances. However, the degree of this cross-reactivity can be unpredictable and is highly dependent on the specific antibodies utilized in the assay.
Comparative Cross-Reactivity of Structurally Similar Synthetic Cannabinoids
The following table summarizes the cross-reactivity data for synthetic cannabinoids structurally related to JWH-412 in various immunoassays. This data can be used to infer the potential, though unconfirmed, cross-reactivity of JWH-412. Immunoassays targeting JWH-018 and its metabolites are of particular interest, as they are widely used for synthetic cannabinoid screening.
| Compound | Immunoassay Target | Immunoassay Type | Cross-Reactivity (%) | Reference |
| JWH-018 N-pentanoic acid | JWH-018 N-pentanoic acid | HEIA | 100 | [1] |
| JWH-073 N-butanoic acid | JWH-018 N-pentanoic acid | HEIA | >100 | [1] |
| JWH-018 N-(5-hydroxypentyl) metabolite | JWH-018 N-(5-hydroxypentyl) metabolite | ELISA | 100 | [2] |
| JWH-019 N-(6-hydroxyhexyl) metabolite | JWH-018 N-(5-hydroxypentyl) metabolite | ELISA | 125 | [3] |
| JWH-122 N-(4-hydroxypentyl) metabolite | JWH-018 N-(5-hydroxypentyl) metabolite | ELISA | 200 | [3] |
| AM-2201 | JWH-018 N-(5-hydroxypentyl) metabolite | ELISA | Moderate to High | [2] |
Note: Cross-reactivity is calculated as (concentration of target analyte giving a positive result / concentration of cross-reactant giving a positive result) x 100.
Experimental Protocols
The following are generalized experimental protocols for assessing the cross-reactivity of a compound in cannabinoid immunoassays, based on methodologies described in the scientific literature.[2][4]
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Preparation of Standards and Samples:
-
Prepare a stock solution of the test compound (e.g., JWH-412) in a suitable organic solvent (e.g., methanol (B129727) or DMSO).
-
Create a series of dilutions of the stock solution in drug-free urine or buffer to achieve a range of concentrations to be tested (e.g., 1 ng/mL to 10,000 ng/mL).
-
Prepare calibrators and controls using the immunoassay's target analyte at known concentrations.
-
-
Assay Procedure:
-
Add a specific volume of the prepared samples, calibrators, and controls to the wells of the microtiter plate pre-coated with antibodies against the target cannabinoid.
-
Add the enzyme-conjugated target analyte to the wells. This will compete with the analyte in the sample for binding to the antibodies.
-
Incubate the plate for a specified time and temperature to allow for competitive binding.
-
Wash the plate to remove any unbound components.
-
Add a substrate solution that reacts with the enzyme to produce a color change.
-
Stop the reaction after a specific time and measure the absorbance of each well using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the calibrators against their known concentrations.
-
Determine the apparent concentration of the test compound in each dilution by interpolating its absorbance value on the standard curve.
-
Calculate the percent cross-reactivity using the formula: (% Cross-Reactivity) = (Nominal Concentration of Calibrator / Calculated Concentration of Test Compound) x 100.
-
Homogeneous Enzyme Immunoassay (HEIA)
-
Reagent Preparation:
-
Reconstitute the enzyme-labeled drug conjugate and the antibody reagents as per the manufacturer's instructions.
-
-
Assay Procedure:
-
Pipette the urine samples, calibrators, and controls into sample cups.
-
Place the samples on an automated clinical chemistry analyzer.
-
The analyzer automatically mixes the sample with the antibody reagent, followed by the addition of the enzyme-labeled drug conjugate.
-
The binding of the antibody to the drug in the sample prevents it from binding to the enzyme-labeled drug, thus leaving the enzyme active.
-
The enzyme's activity is measured spectrophotometrically by the analyzer.
-
-
Data Analysis:
-
The analyzer calculates the rate of absorbance change, which is proportional to the concentration of the drug in the sample.
-
Cross-reactivity is determined by analyzing various concentrations of the test compound and comparing the results to the assay's cutoff calibrator.
-
Visualizing Experimental and Biological Pathways
To aid in the understanding of the experimental workflow and the biological context of cannabinoid activity, the following diagrams are provided.
References
- 1. Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of an ELISA Synthetic Cannabinoids Urine Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Cross-reactivity in urine of 53 cannabinoid analogs and metabolites using a carboxylic acid enzyme-linked immunosorbent assay (ELISA) and homogenous enzyme immunoassay (HEIA) kit and immunalysis synthetic cannabinoid HEIA kits | National Institute of Justice [nij.ojp.gov]
A Comparative Analysis of Receptor Binding Affinities: JWH-412 and AM-2201
For Immediate Release
This guide provides a detailed comparison of the receptor binding affinities of two synthetic cannabinoids, JWH-412 and AM-2201, for the human cannabinoid receptors CB1 and CB2. The data presented is intended for researchers, scientists, and drug development professionals engaged in cannabinoid research.
Summary of Receptor Binding Affinities
The binding affinities of JWH-412 and AM-2201 for the CB1 and CB2 receptors are summarized in the table below. The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) |
| JWH-412 | 7.2[1] | 3.2[1] |
| AM-2201 | 1.0[2] | 2.6[2] |
AM-2201 demonstrates a higher binding affinity for the CB1 receptor compared to JWH-412, as indicated by its lower Ki value.[1][2] For the CB2 receptor, both compounds exhibit comparable high affinities, with AM-2201 showing a slightly stronger binding.[1][2]
Experimental Protocols: Radioligand Binding Assay
The receptor binding affinities of JWH-412 and AM-2201 are typically determined using a competitive radioligand binding assay. This in vitro technique allows for the characterization of ligand-receptor interactions.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
Radioligand (e.g., [³H]CP-55,940, a high-affinity cannabinoid agonist)
-
Test compounds (JWH-412 and AM-2201)
-
Assay buffer (e.g., Tris-HCl buffer containing bovine serum albumin)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: A mixture containing the cell membranes, the radioligand, and varying concentrations of the unlabeled test compound (JWH-412 or AM-2201) is prepared in the assay buffer.
-
Equilibrium: The mixture is incubated to allow the binding of the radioligand and the test compound to the receptors to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of radioligand bound to the receptors, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC₅₀ value. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
where:
-
[L] is the concentration of the radioligand
-
Kd is the equilibrium dissociation constant of the radioligand
-
Visualizing the Molecular Interactions and Experimental Process
To better understand the underlying mechanisms, the following diagrams illustrate the cannabinoid receptor signaling pathway and the workflow of a competitive binding assay.
This diagram illustrates the sequence of events following the binding of an agonist like JWH-412 or AM-2201 to a cannabinoid receptor. This interaction activates a Gi/o protein, which in turn inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Simultaneously, the activated G-protein can stimulate the mitogen-activated protein kinase (MAPK) pathway, ultimately resulting in various cellular responses.
This flowchart outlines the key steps involved in a competitive binding assay used to determine the receptor binding affinities of compounds like JWH-412 and AM-2201. The process begins with the preparation of the reaction mixture, followed by incubation, filtration, and measurement of radioactivity, culminating in the calculation of IC₅₀ and Ki values.
References
Pharmacological Profile: A Comparative Analysis of JWH-412 and its Putative Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative pharmacological overview of the synthetic cannabinoid JWH-412 and its anticipated major metabolites. Due to a lack of specific experimental data on the metabolites of JWH-412 in the current body of scientific literature, this comparison is based on the pharmacological data available for the parent compound and inferred metabolic pathways from structurally related synthetic cannabinoids.
Introduction to JWH-412
JWH-412, or (4-fluoro-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone, is a synthetic cannabinoid belonging to the naphthalenoylindole family. Like other compounds in this class, it acts as an agonist at the cannabinoid receptors CB1 and CB2. The introduction of a fluorine atom on the naphthyl ring is a common structural modification in many synthetic cannabinoids, often influencing their pharmacological properties.
Data Presentation
Table 1: Cannabinoid Receptor Binding Affinity of JWH-412
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |
| JWH-412 | 7.2 | 3.2 |
| Major Metabolites | Data not available | Data not available |
Ki is the inhibition constant, representing the concentration of the ligand that will bind to half the available receptors. A lower Ki value indicates a higher binding affinity.
Note: While specific binding affinities for the metabolites of JWH-412 are not available, studies on other JWH compounds, such as JWH-018, have shown that hydroxylated metabolites, particularly on the N-pentyl chain, can retain significant affinity for both CB1 and CB2 receptors.
Inferred Metabolic Pathways and Metabolites
Based on in vitro and in vivo studies of structurally similar naphthalenoylindoles, the metabolism of JWH-412 is expected to proceed through several key pathways:
-
Hydroxylation of the N-pentyl chain: This is a common metabolic route for many synthetic cannabinoids, leading to the formation of various monohydroxylated metabolites. The N-(5-hydroxypentyl) metabolite is a frequently identified and often pharmacologically active metabolite.
-
Hydroxylation of the indole (B1671886) ring: Oxidation can occur at various positions on the indole ring system.
-
Carboxylation of the N-pentyl chain: Further oxidation of the hydroxylated pentyl chain can lead to the formation of a carboxylic acid metabolite.
-
Glucuronidation: The hydroxylated metabolites can undergo phase II metabolism, where they are conjugated with glucuronic acid to facilitate excretion.
Given the prevalence of N-pentyl chain hydroxylation, the JWH-412 N-(5-hydroxypentyl) metabolite is a primary candidate for a major, pharmacologically active metabolite. However, without experimental data, its specific receptor binding affinities and functional activities remain undetermined.
Experimental Protocols
The following are generalized methodologies for key experiments typically used to characterize the pharmacology of synthetic cannabinoids.
Cannabinoid Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for the CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing human CB1 or CB2 receptors (e.g., from HEK293 or CHO cells) are prepared.
-
Competitive Binding: The membranes are incubated with a known radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) and varying concentrations of the test compound (JWH-412 or its metabolites).
-
Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Functional Activity Assays (e.g., GTPγS Binding Assay)
Objective: To determine the functional activity (e.g., agonism, antagonism) and potency (EC₅₀) of a compound at the CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: As described for binding assays.
-
GTPγS Incubation: The membranes are incubated with the test compound at various concentrations in the presence of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Signal Detection: Agonist binding to the G-protein coupled cannabinoid receptor stimulates the binding of [³⁵S]GTPγS to the Gα subunit. The amount of bound [³⁵S]GTPγS is measured by scintillation counting.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC₅₀) and the maximal effect (Emax) are determined from concentration-response curves.
Visualizations
Inferred Metabolic Pathway of JWH-412
Caption: Inferred primary metabolic pathways for JWH-412.
Experimental Workflow for Pharmacological Characterization
Caption: Workflow for determining the pharmacological profile.
Conclusion
JWH-412 is a potent synthetic cannabinoid with high affinity for both CB1 and CB2 receptors. While specific experimental data on its metabolites are currently lacking, based on the metabolism of similar compounds, it is anticipated that JWH-412 undergoes extensive metabolism to produce pharmacologically active metabolites. The N-(5-hydroxypentyl) metabolite is a probable major active metabolite. Further research is imperative to isolate and characterize the metabolites of JWH-412 to fully understand its complete pharmacological and toxicological profile. The provided experimental protocols offer a standard framework for conducting such investigations.
In Vivo Effects of JWH-412: A Comparative Guide to Other Synthetic Cannabinoids
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic cannabinoid JWH-412 against other well-characterized synthetic cannabinoids, namely JWH-018, JWH-073, and its positional isomer AM-2201. A comprehensive search of the scientific literature revealed a notable absence of published in vivo studies for JWH-412. Therefore, this guide will focus on a comparison of its in vitro receptor binding profile with the established in vivo effects of the other selected compounds. This approach allows for an informed, albeit indirect, assessment of JWH-412's potential physiological effects.
The primary mechanism of action for these synthetic cannabinoids is agonism of the cannabinoid receptors CB1 and CB2. The CB1 receptor is predominantly expressed in the central nervous system and mediates the psychoactive effects, while the CB2 receptor is primarily found in the periphery and is associated with immune function. The affinity of a compound for these receptors is a key determinant of its potency and potential in vivo effects.
Quantitative Data Comparison
The following tables summarize the available quantitative data for JWH-412 and its comparators. Table 1 details the in vitro binding affinities, and Table 2 presents a summary of in vivo effects observed in animal models for the comparator compounds.
Table 1: In Vitro Receptor Binding Affinity of Selected Synthetic Cannabinoids
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |
| JWH-412 | 7.2 | 3.2 |
| JWH-018 | 9.0 | 2.94 |
| JWH-073 | 8.9 - 12.9 | 38 - 24 |
| AM-2201 | 1.0 | 2.6 |
Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the available receptors. A lower Ki value indicates a higher binding affinity.
Table 2: Summary of In Vivo Cannabimimetic Effects of Comparator Synthetic Cannabinoids
| Compound | Test Model | Observed Effects (Relative to Vehicle) | Potency Rank |
| JWH-018 | Mouse Cannabinoid Tetrad (IP injection) | Hypothermia, Antinociception, Catalepsy, Hypolocomotion | 1 |
| JWH-073 | Mouse Cannabinoid Tetrad (IP injection) | Hypothermia, Antinociception, Catalepsy, Hypolocomotion | 2 |
| Δ⁹-THC | Mouse Cannabinoid Tetrad (IP injection) | Hypothermia, Antinociception, Catalepsy, Hypolocomotion | 3 |
Note: The cannabinoid tetrad is a standard battery of tests used to assess the in vivo activity of cannabinoid receptor agonists.[1][2] Potency is ranked from highest (1) to lowest (3) based on the dose required to produce these effects.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate replication and further research.
Cannabinoid Tetrad in Mice
This series of assays is widely used to characterize the in vivo effects of cannabinoid agonists.[1][2]
-
Animals: Male ICR mice are typically used. Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Drug Administration: Compounds are dissolved in a vehicle solution (e.g., a mixture of ethanol, Emulphor, and saline) and administered via intraperitoneal (IP) injection.
-
Behavioral and Physiological Assessments:
-
Hypothermia: Rectal temperature is measured using a digital thermometer at baseline and at specified time points post-injection.
-
Antinociception (Tail-flick test): The latency to withdraw the tail from a radiant heat source is measured. A cut-off time is established to prevent tissue damage.
-
Catalepsy (Bar test): The mouse's forepaws are placed on a horizontal bar raised above the surface. The time the mouse remains in this position is recorded.
-
Hypolocomotion (Open-field test): Spontaneous locomotor activity is measured in an open-field arena, often using automated tracking systems to quantify distance traveled and other parameters.
-
Drug Discrimination in Rats
This paradigm assesses the subjective effects of a drug by training animals to recognize and respond to its interoceptive cues.
-
Animals: Male Sprague-Dawley rats are commonly used. They are often food-restricted to motivate responding for food rewards.
-
Apparatus: Standard operant conditioning chambers equipped with two levers and a food dispenser.
-
Training: Rats are trained to press one lever after receiving an injection of a known cannabinoid agonist (e.g., Δ⁹-THC) and the other lever after receiving a vehicle injection. Correct lever presses are reinforced with food pellets.
-
Testing: Once training criteria are met, test compounds are administered to determine if they substitute for the training drug (i.e., if the rats press the drug-appropriate lever). This allows for the assessment of the compound's subjective effects and its potency relative to the training drug.
Visualizations
The following diagrams illustrate key concepts related to the action of synthetic cannabinoids.
Concluding Remarks
While the absence of direct in vivo data for JWH-412 is a significant limitation, its in vitro binding affinity profile provides valuable insight into its potential pharmacological activity. With a high affinity for both CB1 and CB2 receptors, comparable to the potent synthetic cannabinoid JWH-018 and its positional isomer AM-2201, it is reasonable to hypothesize that JWH-412 would elicit a similar spectrum of cannabimimetic effects in vivo. These effects would likely include the classic cannabinoid tetrad of hypothermia, antinociception, catalepsy, and hypolocomotion.
References
- 1. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: inhalation versus intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Behavioral and Pharmacokinetic Profile of Indole-Derived Synthetic Cannabinoids JWH-073 and JWH-210 as Compared to the Phytocannabinoid Δ9-THC in Rats [frontiersin.org]
A Head-to-Head Comparison of Analytical Methods for JWH-412
For researchers, scientists, and drug development professionals engaged in the analysis of synthetic cannabinoids, the selection of an appropriate analytical method is paramount for achieving accurate and reliable results. This guide provides a head-to-head comparison of common analytical techniques for the detection and quantification of JWH-412, a potent synthetic cannabinoid. The comparison is based on currently available data for JWH-412 and structurally similar compounds.
Data Presentation
The following table summarizes the key performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the analysis of JWH-412 and related synthetic cannabinoids. It is important to note that performance metrics can vary based on the specific instrumentation, sample matrix, and method validation protocol.
| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linearity (R²) | Throughput | Selectivity & Specificity |
| GC-MS | 0.1 - 10 ng/mL | 0.5 - 50 ng/mL | > 0.99 | Moderate | High |
| LC-MS/MS | 0.01 - 1 ng/mL | 0.05 - 5 ng/mL | > 0.99 | High | Very High |
| HPLC-UV | 1 - 20 ng/mL | 5 - 100 ng/mL | > 0.99 | High | Moderate to High |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are generalized experimental protocols for the analysis of JWH-412 in seized materials using the compared techniques.
Sample Preparation for Seized Materials (Herbal Mixtures)
A common procedure for extracting synthetic cannabinoids from herbal matrices involves solvent extraction.
-
Homogenization: A representative sample of the seized material is homogenized to ensure uniformity.
-
Extraction: A known weight of the homogenized sample is extracted with an organic solvent such as methanol (B129727) or acetonitrile (B52724). This is often facilitated by vortexing and sonication.
-
Centrifugation and Filtration: The mixture is centrifuged to separate the solid plant material from the solvent extract. The supernatant is then filtered, typically through a 0.45 µm filter, to remove any remaining particulate matter.
-
Dilution: The filtered extract may be diluted with the initial mobile phase or an appropriate solvent to bring the analyte concentration within the calibrated range of the instrument.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the identification and quantification of thermally stable and volatile compounds like JWH-412.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is commonly used.
-
Injection: A split/splitless injector is typically used, with an injection volume of 1-2 µL.
-
Oven Temperature Program: A temperature gradient is employed to separate the analytes. For example, an initial temperature of 150°C, held for 1 minute, followed by a ramp to 300°C at a rate of 20°C/min, and a final hold for 5 minutes.
-
Carrier Gas: Helium is the most common carrier gas.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring characteristic ions of JWH-412.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting trace amounts of JWH-412, especially in complex matrices.
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).
-
Column: A reversed-phase C18 or phenyl-hexyl column is typically used for the separation of synthetic cannabinoids.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for JWH-412.
-
Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting a specific precursor ion for JWH-412 and monitoring for specific product ions after fragmentation, which provides high specificity.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Protocol
HPLC-UV is a widely available and cost-effective technique suitable for the quantification of JWH-412 in samples where high concentrations are expected.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: A reversed-phase C18 or phenyl-hexyl column.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile and water).
-
Flow Rate: A typical flow rate is between 1.0 and 1.5 mL/min.
-
Detection: UV detection is performed at a wavelength where JWH-412 exhibits maximum absorbance.
-
Quantification: Quantification is based on the peak area of the analyte, which is proportional to its concentration, using a calibration curve prepared from reference standards.
Mandatory Visualization
The following diagrams illustrate the experimental workflow, a simplified signaling pathway relevant to JWH-412's mechanism of action, and a logical comparison of the analytical methods.
Inter-Laboratory Validation of JWH-412 Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of synthetic cannabinoids, such as JWH-412, is critical in forensic toxicology, clinical research, and the development of therapeutic agents. Achieving reproducible and reliable results across different laboratories, however, presents a significant challenge due to the continuous emergence of new analogs and variations in analytical methodologies.[1] This guide provides a comparative overview of the primary analytical methods used for the quantification of JWH-412 and similar synthetic cannabinoids, supported by representative experimental data from single-laboratory validation studies. While a direct inter-laboratory validation study for JWH-412 is not publicly available, this guide synthesizes existing data to inform on expected method performance and provides detailed experimental protocols to aid in the establishment and validation of robust analytical procedures.
Comparison of Analytical Methods
The principal techniques for the quantification of synthetic cannabinoids in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] LC-MS/MS is often preferred for its high sensitivity and specificity, particularly for complex biological samples, while GC-MS remains a robust and cost-effective method.[3][4][5][6][7]
The following tables summarize typical validation parameters for the quantification of synthetic cannabinoids, including compounds structurally related to JWH-412, in various biological matrices. These values are derived from single-laboratory validation studies and serve as a benchmark for what can be expected when developing and validating methods for JWH-412.
Table 1: Typical Performance Characteristics of LC-MS/MS Methods for Synthetic Cannabinoid Quantification in Oral Fluid
| Parameter | JWH-122 | JWH-210 | UR-144 |
| Limit of Quantification (LOQ) (ng/mL) | < 0.1 | < 0.1 | < 0.1 |
| Linearity Range (ng/mL) | LOQ - 50 | LOQ - 50 | LOQ - 50 |
| Intra-Assay Precision (%CV) | < 16 | < 16 | < 16 |
| Inter-Assay Precision (%CV) | < 16 | < 16 | < 16 |
| Accuracy (% Recovery) | > 70 | > 70 | > 70 |
| Matrix Effect (%) | < 15 | < 15 | < 15 |
| Data synthesized from a study on JWH-122, JWH-210, and UR-144, which are structurally similar to JWH-412.[8] |
Table 2: Typical Performance Characteristics of GC-MS Methods for Synthetic Cannabinoid Quantification in Oral Fluid
| Parameter | JWH-122 | JWH-210 | UR-144 |
| Limit of Quantification (LOQ) (ng/mL) | < 0.5 | < 0.5 | < 0.5 |
| Linearity Range (ng/mL) | LOQ - 50 | LOQ - 50 | LOQ - 50 |
| Intra-Assay Precision (%CV) | < 15 | < 15 | < 15 |
| Inter-Assay Precision (%CV) | < 15 | < 15 | < 15 |
| Accuracy (% Recovery) | > 80 | > 80 | > 80 |
| Data synthesized from a study on JWH-122, JWH-210, and UR-144.[8] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving inter-laboratory consistency. Below are generalized methodologies for the quantification of synthetic cannabinoids in biological matrices using LC-MS/MS and GC-MS.
LC-MS/MS Quantification of JWH-412 in Whole Blood
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of whole blood, add an internal standard (e.g., a deuterated analog of JWH-412).
-
Add 1 mL of a basic buffer (e.g., sodium borate (B1201080) buffer, pH 9).
-
Add 5 mL of an organic extraction solvent (e.g., n-hexane:ethyl acetate (B1210297), 9:1 v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.[9]
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for JWH-412 and the internal standard must be determined through infusion and optimization.
-
Ion Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.
GC-MS Quantification of JWH-412 in Urine
1. Sample Preparation (Solid-Phase Extraction):
-
To 2 mL of urine, add an internal standard.
-
Add 1 mL of acetate buffer (pH 5) and β-glucuronidase enzyme.
-
Incubate at 50°C for 2 hours to hydrolyze conjugated metabolites.
-
Condition a mixed-mode solid-phase extraction (SPE) cartridge with methanol (B129727) and water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water and a low-percentage organic solvent wash.
-
Elute the analytes with an appropriate organic solvent mixture (e.g., dichloromethane:isopropanol:ammonium hydroxide).
-
Evaporate the eluate to dryness and reconstitute in 50 µL of a suitable solvent for GC injection.
2. GC Conditions:
-
Column: A low-bleed capillary column suitable for drug analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, ramp to 300°C at 20°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Type: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Select at least three characteristic ions for JWH-412 and the internal standard for quantification and qualification.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Mandatory Visualizations
Inter-Laboratory Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory validation study, essential for establishing the reproducibility and reliability of an analytical method across different testing sites.
References
- 1. benchchem.com [benchchem.com]
- 2. Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization [mdpi.com]
- 3. Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. conquerscientific.com [conquerscientific.com]
- 5. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.liu.edu [digitalcommons.liu.edu]
JWH-412: A Comparative Analysis of Cannabinoid Receptor Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic cannabinoid JWH-412's efficacy at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This document summarizes available binding affinity data, outlines common experimental protocols for assessing receptor activity, and presents relevant signaling pathways and workflows to support further research and drug development.
Quantitative Data Summary
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) | CB2 EC50 (nM) | CB1 Emax (%) | CB2 Emax (%) |
| JWH-412 | 7.2 [1] | 3.2 [1] | Not Available | Not Available | Not Available | Not Available |
| JWH-018 | - | - | - | - | - | - |
| JWH-073 | 12.9[2] | - | - | - | Full Agonist | - |
| JWH-133 | 677[3] | 3.4[3] | - | - | - | - |
| JWH-015 | 383[4] | 13.8[4] | - | - | - | - |
Experimental Protocols
The determination of a compound's binding affinity and functional efficacy at cannabinoid receptors involves a variety of established in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.
Materials:
-
Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2).
-
Radiolabeled ligand (e.g., [3H]CP-55,940).
-
Test compound (JWH-412).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Washing buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound in the assay buffer.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radiolabeled ligand. The filters are then washed with ice-cold washing buffer to remove any non-specifically bound ligand.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay for Determining Functional Efficacy (EC50 and Emax)
This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit is proportional to the degree of receptor activation.
Materials:
-
Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2).
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound (JWH-412).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 100 mM NaCl, pH 7.4).
-
Non-specific binding control (unlabeled GTPγS).
Procedure:
-
Pre-incubation: Cell membranes are pre-incubated with GDP to ensure that the G-proteins are in their inactive state.
-
Incubation: The membranes are then incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.
-
Reaction Termination: The reaction is stopped by rapid filtration through glass fiber filters.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) and the maximum response (Emax) relative to a standard full agonist are determined by non-linear regression analysis of the dose-response curve.
Signaling Pathways and Experimental Workflows
Cannabinoid Receptor Signaling Pathway
Cannabinoid receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Upon activation by an agonist like JWH-412, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.
Caption: Cannabinoid receptor signaling cascade initiated by an agonist.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the typical workflow for determining the binding affinity of a compound using a radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 3. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CB2 cannabinoid receptor agonist, JWH-015 triggers apoptosis in immune cells: Potential role for CB2 selective ligands as immunosuppressive agents - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, understanding the stability of synthetic cannabinoids is critical for accurate analytical measurements, interpreting toxicological data, and developing stable formulations. This guide provides a comparative analysis of the storage stability of JWH-412 and its structurally related naphthoylindole analogs, supported by experimental data from peer-reviewed literature.
While specific quantitative stability data for JWH-412 (4-fluoronaphthalen-1-yl-(1-pentylindol-3-yl)methanone) is not extensively available in peer-reviewed literature, a chemical supplier notes that the analytical reference standard is stable for at least five years when stored at -20°C[1]. The stability of closely related JWH analogs, such as JWH-018, JWH-073, JWH-122, and JWH-210, has been investigated in various biological matrices. These studies provide valuable insights into the expected stability of JWH-412 and other similar compounds.
Comparative Stability Data
The stability of synthetic cannabinoids is significantly influenced by the storage temperature and the matrix in which they are stored. Generally, freezing at -20°C or below is the most effective method for long-term preservation of these compounds in biological samples.
| Compound | Matrix | Storage Condition | Time Period | Stability (% Remaining) | Reference |
| JWH-018 | Whole Blood | Room Temperature (~22°C) | 24 hours | Stable (within 15% of nominal concentration) | [2] |
| JWH-018 | Plasma | -4°C to -80°C | 1 month | Stable (within ±20% of target values) | [3] |
| JWH-073 | Whole Blood | Room Temperature (~22°C) | 24 hours | Stable (within 15% of nominal concentration) | [2] |
| JWH-073 | Plasma | -4°C to -80°C | 1 month | Stable (within ±20% of target values) | [3] |
| UR-144 | Whole Blood | Room Temperature (22°C) | 12 weeks | Relatively Stable | [1][4] |
| UR-144 | Whole Blood | Refrigerated (4°C) | 12 weeks | Relatively Stable | [1][4] |
| UR-144 | Whole Blood | Frozen (-20°C) | 12 weeks | Stable | [1][4] |
| XLR-11 | Whole Blood | Room Temperature (22°C) | 12 weeks | Significant Degradation | [1][4] |
| XLR-11 | Whole Blood | Refrigerated (4°C) | 12 weeks | Significant Degradation | [1][4] |
| XLR-11 | Whole Blood | Frozen (-20°C) | 12 weeks | Stable | [1][4] |
| 24 SCMs | Whole Blood | 37°C | 56 days | Most are unstable | [4][5] |
| 24 SCMs | Whole Blood | 22°C | 168 days | Most are unstable | [4][5] |
| 24 SCMs | Whole Blood | 4°C | 168 days | Most are unstable | [4][5] |
| 24 SCMs | Whole Blood | -30°C | 168 days | Stable | [4][5] |
| 24 SCMs | Urine | 37°C, 22°C, 4°C | Up to 168 days | More stable than in blood | [4][5] |
| 24 SCMs | Urine | -30°C | 168 days | Stable | [4][5] |
*SCMs: Synthetic Cannabinoid Metabolites. In a study of 24 different synthetic cannabinoid metabolites, it was found that they were much more stable in urine than in blood at temperatures of 37°C, 22°C, and 4°C.[4][5] At -30°C, all 24 metabolites were stable in both blood and urine for up to 168 days.[4][5]
Experimental Protocols
The stability of synthetic cannabinoids is typically assessed using validated analytical methods, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following is a generalized experimental protocol synthesized from various studies on synthetic cannabinoid stability.
1. Sample Preparation and Spiking:
-
Blank biological matrices (e.g., human whole blood, urine) are obtained from drug-free donors.
-
Stock solutions of the synthetic cannabinoids of interest are prepared in an appropriate organic solvent, such as methanol (B129727) or acetonitrile (B52724).
-
The blank matrix is spiked with the stock solutions to achieve desired final concentrations for the stability study. Quality control (QC) samples at low, medium, and high concentrations are also prepared.
-
The spiked samples are then aliquoted into appropriate storage containers (e.g., polypropylene (B1209903) or glass vials).
2. Storage Conditions:
-
Samples are stored under controlled conditions, which typically include:
-
Room temperature (approximately 20-25°C)
-
Refrigeration (approximately 4°C)
-
Frozen (approximately -20°C or -80°C)
-
-
The stability over time is assessed by analyzing samples at predefined intervals (e.g., day 0, 1 week, 1 month, 3 months, etc.).
-
Freeze-thaw stability is often evaluated by subjecting samples to multiple cycles of freezing and thawing.
3. Sample Extraction:
-
At each time point, an aliquot of the stored sample is retrieved for analysis.
-
A common extraction technique is liquid-liquid extraction (LLE). For example, to a 1 mL blood sample, an internal standard is added, followed by a buffer to adjust the pH (e.g., pH 10.2), and then an organic extraction solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).[6]
-
The sample is vortexed and centrifuged to separate the organic and aqueous layers.
-
The organic layer containing the analytes is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen.
-
The dried extract is reconstituted in a solvent mixture suitable for LC-MS/MS analysis (e.g., a mixture of mobile phases).
-
Solid-phase extraction (SPE) is another commonly used technique for cleaning up the sample before analysis.
4. LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph. Separation is typically achieved on a C18 or biphenyl (B1667301) reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. Detection is performed using electrospray ionization (ESI) in positive ion mode. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and internal standard are monitored for quantification.
-
Data Analysis: The concentration of the analyte at each time point is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared on the day of analysis. The stability is then expressed as the percentage of the initial concentration remaining at each time point. An analyte is often considered stable if the concentration remains within ±20% of the initial concentration.[3]
Visualizations
Signaling Pathway of Cannabinoid Receptor 1 (CB1)
JWH-412 and its analogs are potent agonists of the cannabinoid receptors, primarily the CB1 receptor, which is highly expressed in the central nervous system. The activation of the CB1 receptor initiates a cascade of intracellular signaling events.
Caption: CB1 Receptor Signaling Pathway.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for conducting a stability study of synthetic cannabinoids in a biological matrix.
Caption: Stability Study Experimental Workflow.
References
- 1. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of synthetic cathinones in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Insights into CB1 Receptor Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 5. Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the comparable study for the 6 metabolites in non-spiked real case specimens stored for 1-5 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for JWH-412
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of JWH-412, a synthetic cannabinoid used in research.[1][2] Adherence to these procedures is critical for protecting laboratory personnel and the environment from potential harm.
Core Principles of JWH-412 Disposal
The disposal of JWH-412, as with any hazardous chemical, must follow a structured and compliant process. The primary goal is to render the compound inert or to ensure its secure containment and transfer to a licensed hazardous waste facility.[3][4][5][6] Key principles include accurate categorization of the waste, use of appropriate and clearly labeled containers, and adherence to institutional and regulatory guidelines.[4][5][7]
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative limits and timelines for the accumulation of hazardous chemical waste in a laboratory setting, which are applicable to the disposal of JWH-412. These are general guidelines, and researchers should consult their institution's specific policies and local regulations.[3][7][8]
| Parameter | Guideline | Regulatory Context |
| Maximum Accumulation Volume (Total Hazardous Waste) | 55 gallons per Satellite Accumulation Area (SAA) | Federal and state regulations aim to prevent the storage of large quantities of hazardous waste in active research areas.[3] |
| Maximum Accumulation Volume (Acutely Toxic Waste - "P-list") | 1 quart per SAA | JWH-412 is not typically a P-listed waste, but this illustrates the stringent controls on highly toxic substances.[3] |
| Container Fill Date Disclosure | Within 3 days of the container being full | This ensures timely removal of waste from the laboratory.[5] |
| Maximum Accumulation Time (Small Quantity Generators) | 180 days | Generators of 100-1,000 kg of hazardous waste per month must have waste removed within this timeframe.[8] |
| Maximum Accumulation Time (Large Quantity Generators) | 90 days | For generators of >1,000 kg of hazardous waste per month.[9] |
| Record Retention | Varies by jurisdiction (typically 3+ years) | Detailed records of waste generation, characterization, and disposal are mandatory for compliance.[4] |
Detailed Protocol for the Disposal of JWH-412
This protocol outlines the step-by-step procedure for the safe disposal of JWH-412 from a research laboratory.
1.0 Personal Protective Equipment (PPE) and Safety Precautions
1.1. PPE: Before handling JWH-412 waste, all personnel must wear appropriate PPE, including:
- Chemical-resistant gloves (e.g., nitrile)
- Safety goggles or a face shield[10][11]
- A lab coat or protective clothing[10][11] 1.2. Ventilation: All handling of JWH-412 waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[10] 1.3. Emergency Preparedness: Ensure that an emergency shower, eyewash station, and a chemical spill kit are readily accessible.[10]
2.0 Waste Categorization and Segregation
2.1. Categorization: JWH-412 waste must be categorized as hazardous chemical waste.[4] 2.2. Segregation: Do not mix JWH-412 waste with other waste streams such as biological, radioactive, or general laboratory trash.[5] Incompatible chemical wastes must also be kept separate to prevent dangerous reactions.[5][7]
3.0 Waste Collection and Containment
3.1. Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting JWH-412 waste. The container must have a secure, tight-fitting lid.[4][5] 3.2. Labeling: Immediately label the waste container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department. The label must include:
- The words "Hazardous Waste"
- The full chemical name: "(4-fluoro-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone" or "JWH-412"[1]
- The concentration and quantity of the waste
- The accumulation start date (the date the first drop of waste is added)[4]
- The associated hazards (e.g., "Toxic," "Harmful if swallowed") 3.3. Container Management: Keep the waste container closed at all times except when adding waste.[3][5] Store the container in a designated Satellite Accumulation Area within the laboratory.[3]
4.0 Decontamination of Labware and Surfaces
4.1. Goal of Decontamination: The primary objective is to neutralize or remove any residual JWH-412 from laboratory surfaces and equipment to prevent cross-contamination and accidental exposure.[12][13][14] 4.2. Decontamination Procedure:
- Prepare a decontamination solution. While a specific deactivating agent for JWH-412 is not established, a common practice for non-reactive organic compounds is a two-step process:
- Cleaning: Use a detergent solution to remove gross contamination.[12]
- Sanitizing: Wipe surfaces with a solvent known to solubilize JWH-412, such as ethanol (B145695) or isopropanol, followed by a final rinse with water if appropriate for the surface.[1]
- Apply the decontamination solution to the contaminated surfaces or labware.
- Allow for adequate contact time as specified by your institution's protocols.
- Wipe the surfaces with absorbent pads.
- Dispose of all cleaning materials (gloves, wipes, etc.) as hazardous waste in the designated JWH-412 waste container.[13]
5.0 Waste Disposal Request and Pickup
5.1. Requesting Pickup: Once the waste container is full or nearing its accumulation time limit, submit a hazardous waste pickup request to your institution's EHS department.[5] 5.2. Documentation: Complete all necessary paperwork, which may include a hazardous waste manifest, to ensure a clear chain of custody.[8][9] 5.3. Pickup: EHS personnel or a licensed hazardous waste contractor will collect the waste for transport to a permitted treatment, storage, and disposal facility.[6][9]
JWH-412 Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of JWH-412.
Caption: Workflow for the proper disposal of JWH-412 waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Substance Details JWH-412 [unodc.org]
- 3. odu.edu [odu.edu]
- 4. gzlabfurniture.com [gzlabfurniture.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste [epa.ohio.gov]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 9. Management of hazardous waste in Wisconsin | | Wisconsin DNR [dnr.wisconsin.gov]
- 10. melsafetyinstitute.org [melsafetyinstitute.org]
- 11. ors.od.nih.gov [ors.od.nih.gov]
- 12. ph.health.mil [ph.health.mil]
- 13. Hazardous Waste - Decontamination | Occupational Safety and Health Administration [osha.gov]
- 14. Decontamination - Health and Safety Directorate [qmul.ac.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
